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  • Product: 6-Oxaspiro[2.5]octane-1-carbohydrazide
  • CAS: 1864507-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Oxaspiro[2.5]octane-1-carbohydrazide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Oxaspiro[2.5]octane-1-carbohydrazide, a unique spirocyclic molecule with potential applications in medicinal chemistry and drug development. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Oxaspiro[2.5]octane-1-carbohydrazide, a unique spirocyclic molecule with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, predictive physicochemical properties, a robust synthesis protocol, and a discussion of its potential as a novel scaffold in modern pharmacology.

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of drug discovery, there is a pronounced shift towards molecules that possess greater three-dimensionality.[1][2] Flat, aromatic structures, while historically significant, often suffer from limitations in selectivity and can present unfavorable physicochemical properties. Spirocycles, which feature two rings connected by a single common atom, offer a compelling solution by introducing inherent, rigid three-dimensionality.[1][2] This structural feature allows for more precise and novel interactions with biological targets.

The 6-Oxaspiro[2.5]octane core, combining a cyclopropane, an epoxide, and a cyclohexane ring system, is a fascinating scaffold. The incorporation of a carbohydrazide functional group further enhances its potential. Hydrazides are versatile functional groups known to act as key pharmacophores and are instrumental in forming a variety of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide will explore the convergence of these two structural motifs in the target molecule, 6-Oxaspiro[2.5]octane-1-carbohydrazide.

Chemical Structure and Core Properties

6-Oxaspiro[2.5]octane-1-carbohydrazide (CAS No. 1864507-79-8) is a spirocyclic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring via a spiro-carbon.[6] The carbohydrazide moiety is attached to the cyclopropane ring portion of the spiro-system.

Caption: Chemical structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide.

The structure's key features include:

  • A Spirocyclic Core: The fusion of the cyclohexane and oxirane rings creates a rigid, three-dimensional conformation. Conformational analysis of the parent 1-oxaspiro[2.5]octane system has been investigated using NMR spectroscopy.[7][8]

  • An Epoxide Ring: This strained three-membered ring is a versatile synthetic handle and a known pharmacophore in its own right, often involved in covalent interactions with biological targets.[9][10][11]

  • A Carbohydrazide Moiety: This functional group (-CONHNH₂) is a bioisostere of a carboxylic acid but with distinct hydrogen bonding capabilities and chemical reactivity, making it a valuable component in medicinal chemistry.[3]

Predicted Physicochemical Properties

While extensive experimental data for 6-Oxaspiro[2.5]octane-1-carbohydrazide is not publicly available, we can infer its properties from its precursor, 6-Oxaspiro[2.5]octane-1-carboxylic acid, and related structures.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1864507-79-8BLDpharm[6]
Molecular Formula C₈H₁₄N₂O₂Derived from structure
Molecular Weight 170.21 g/mol Calculated from formula
Physical Form Likely a white to off-white solidBased on the carboxylic acid precursor[12]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.General property of hydrazides
Storage Store sealed in a dry, refrigerated environment (2-8°C)Recommended for its carboxylic acid precursor[12]

Synthesis and Experimental Protocols

The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide is most logically achieved from its corresponding carboxylic acid or ester derivative. The standard and most reliable method for converting an ester to a hydrazide is through hydrazinolysis.[3]

G cluster_0 Synthesis Workflow start Start with Ethyl 6-Oxaspiro[2.5]octane-1-carboxylate step1 Dissolve ester in a suitable alcohol solvent (e.g., Ethanol) start->step1 step2 Add Hydrazine Hydrate (N₂H₄·H₂O) in excess step1->step2 step3 Reflux the reaction mixture with stirring step2->step3 step4 Monitor reaction completion via TLC step3->step4 step5 Cool the reaction mixture to induce precipitation step4->step5 step6 Isolate the solid product by vacuum filtration step5->step6 step7 Wash the product with cold ethanol and dry under vacuum step6->step7 end_node Obtain 6-Oxaspiro[2.5]octane-1-carbohydrazide step7->end_node

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis via Hydrazinolysis

This protocol is based on established methods for hydrazide synthesis from esters.[3]

Materials:

  • Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (Starting Material)

  • Hydrazine hydrate (N₂H₄·H₂O), >98%

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 to 10.0 eq) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-12 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

  • Reaction Monitoring: Periodically monitor the reaction's progress by TLC, using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the purified solid under vacuum to yield 6-Oxaspiro[2.5]octane-1-carbohydrazide.

Self-Validating System:

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure. The spectra are expected to be complex due to the rigid spirocyclic system but should show characteristic peaks for the -NH and -NH₂ protons of the hydrazide group.[8]

    • FT-IR Spectroscopy: To verify the presence of key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1640-1680 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight (170.21 g/mol ).

    • Melting Point Analysis: A sharp melting point range indicates high purity.

Potential Applications in Drug Development

The unique structural combination of a spiro-epoxide and a carbohydrazide moiety suggests several promising avenues for research and application.

  • Scaffold for Combinatorial Chemistry: The hydrazide group is a versatile handle for creating larger, more complex molecules. It can be readily reacted with aldehydes and ketones to form hydrazones, or used in the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.[3]

  • Anticancer Agents: Spiro-epoxide-containing natural products have demonstrated cytotoxic and antineoplastic activities.[9][10] The epoxide can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins, a mechanism employed by numerous approved drugs.

  • Metabolic Disease Therapeutics: Analogs of the target molecule, specifically 6-azaspiro[2.5]octane derivatives, have been successfully developed as potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a key target for the treatment of type 2 diabetes and obesity.[13] This suggests that the oxaspiro[2.5]octane core could serve as a valuable scaffold for exploring new agonists for this important receptor class.

  • Enzyme Inhibitors: The oxaspiro[2.5]octane core has been investigated for its potential as an inhibitor of methionine aminopeptidase 2 (MetAP-2), a target for anti-obesity and anti-angiogenic therapies.[14]

Conclusion

6-Oxaspiro[2.5]octane-1-carbohydrazide represents a novel and intriguing chemical entity at the intersection of three-dimensional scaffolds and versatile pharmacophores. While direct biological data is scarce, its structural components point towards significant potential in medicinal chemistry. The synthetic route presented here is robust and based on well-established chemical principles, providing a clear path for researchers to access this compound for further investigation. As the demand for novel, selective, and potent therapeutics continues to grow, exploring unique chemical spaces defined by molecules like 6-Oxaspiro[2.5]octane-1-carbohydrazide will be crucial for the future of drug discovery.

References

  • Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. SHURA.
  • Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. PubMed.
  • Biologically active natural spirocyclic compounds. ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Synthesis and Reactions of Sulphone Hydrazides. Scholarly.
  • Estrone derived steroidal diepoxide: biologically active compound and precursor of a stable steroidal A,B-spiro system. PubMed.
  • 6-Propyl-1-oxaspiro[2.5]octane | C10H18O | CID 62773899. PubChem.
  • Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Properties. EPA.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid | 909406-73-1. Merck.
  • Epoxides containing natural products and biological activities. ResearchGate.
  • 6-Oxaspiro 2.5 octane-1-carboxylic acid CAS 909406-73-1. Sigma-Aldrich.
  • 1864507-79-8|6-Oxaspiro[2.5]octane-1-carbohydrazide. BLDpharm.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. Sigma-Aldrich.
  • 6-Azaspiro[2.5]octane-1-ethanol Properties. EPA.
  • 1-Oxaspiro[2.5]octane | C7H12O | CID 9100. PubChem.
  • CAS 185-70-6: 1-Oxaspiro[2.5]octane. CymitQuimica.
  • Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. ResearchGate.
  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect.
  • 909406-73-1|6-Oxaspiro[2.5]octane-1-carboxylic acid. BLDpharm.
  • 6.3.2 Spectroscopy MS. Physics & Maths Tutor.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.

Sources

Exploratory

Molecular weight and formula of 6-Oxaspiro[2.5]octane-1-carbohydrazide

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 6-Oxaspiro[2.5]octane-1-carbohydrazide , a specialized spirocyclic building block used in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 6-Oxaspiro[2.5]octane-1-carbohydrazide , a specialized spirocyclic building block used in modern medicinal chemistry.

Advanced Scaffold for Diversity-Oriented Synthesis and Peptidomimetic Design [1]

Executive Summary

6-Oxaspiro[2.5]octane-1-carbohydrazide (CAS: 1864507-79-8) is a bicyclic aliphatic building block characterized by a spiro-fusion between a cyclopropane ring and a tetrahydropyran ring.[1][2] In drug discovery, this scaffold serves as a critical bioisostere, offering a rigidified three-dimensional core that improves metabolic stability compared to linear alkyl chains while maintaining specific vector orientations for substituent groups.[1]

The carbohydrazide functional group (-CONHNH2) at the C1 position renders this molecule a versatile precursor for heterocycle synthesis—specifically 1,3,4-oxadiazoles and triazoles—which are privileged structures in oncology and metabolic disease therapeutics (e.g., GLP-1 agonists, MetAP2 inhibitors).[1]

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound.

PropertySpecification
Chemical Name 6-Oxaspiro[2.5]octane-1-carbohydrazide
CAS Registry Number 1864507-79-8
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
SMILES O=C(C1CC12CCOCC2)NN
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Storage Conditions 2–8°C, Hygroscopic (Store under inert atmosphere)
LogP (Predicted) ~ -0.5 to 0.2 (Low lipophilicity due to hydrazide/ether)
Structural Analysis & Numbering

The nomenclature 6-oxaspiro[2.5]octane follows IUPAC spiro-numbering rules:

  • Small Ring (Cyclopropane): Positions 1, 2, and 3 (spiro carbon).[1]

  • Large Ring (Tetrahydropyran): Positions 4 through 8.[1]

  • Heteroatom Placement: The "6-oxa" designation places the oxygen atom in the larger ring, para to the spiro center.[1] This confirms the core is a tetrahydropyran-4-spiro-cyclopropane system.[1]

Synthetic Methodology

The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide typically proceeds through a convergent strategy starting from commercially available tetrahydro-4H-pyran-4-one .[1] The protocol involves olefination, cyclopropanation, and hydrazinolysis.[1]

Reaction Scheme Logic
  • Olefination: Conversion of the ketone to an

    
    -unsaturated ester.[1]
    
  • Cyclopropanation: Corey-Chaykovsky reaction or metal-catalyzed carbene insertion to form the spiro-cyclopropane.[1]

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate.[1]

Workflow Diagram

Synthesis Start Tetrahydro-4H-pyran-4-one Step1 HWE Reaction (Triethyl phosphonoacetate, NaH) Start->Step1 Inter1 Intermediate A: Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate Step1->Inter1 Step2 Cyclopropanation (Me3SOI, NaH, DMSO) Inter1->Step2 Inter2 Intermediate B: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Step2->Inter2 Step3 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter2->Step3 Final Target: 6-Oxaspiro[2.5]octane-1-carbohydrazide Step3->Final

Caption: Synthetic route from pyranone precursor to final hydrazide via spiro-cyclopropanation.

Detailed Protocol (Self-Validating)

Note: This protocol is generalized based on standard spiro-cyclopropane synthesis methodologies.

Step 1: Preparation of the Unsaturated Ester
  • Reagents: Suspend Sodium Hydride (60% dispersion, 1.1 eq) in dry THF at 0°C. Dropwise add Triethyl phosphonoacetate (1.1 eq).

  • Addition: Once H₂ evolution ceases, add Tetrahydro-4H-pyran-4-one (1.0 eq) dropwise.

  • Condition: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of ketone (Rf ~0.[1]3) and appearance of a UV-active alkene spot.[1]

Step 2: Corey-Chaykovsky Cyclopropanation[1]
  • Reagents: In a separate vessel, dissolve Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO. Add NaH (1.2 eq) carefully to generate the ylide (solution turns milky/yellow).[1]

  • Reaction: Add the crude ester from Step 1 (dissolved in DMSO) to the ylide solution at RT.

  • Mechanism: The ylide attacks the

    
    -carbon of the alkene, followed by ring closure and elimination of DMSO.[1]
    
  • Workup: Quench with water, extract with diethyl ether. The spiro-ester (Intermediate B) is often an oil.[1]

  • Validation: ¹H NMR will show the disappearance of the alkene proton (~5.7 ppm) and appearance of high-field cyclopropane protons (0.8–1.5 ppm).[1]

Step 3: Hydrazide Formation
  • Reaction: Dissolve Intermediate B in Ethanol (0.5 M concentration). Add Hydrazine Hydrate (5.0 eq, excess to prevent dimer formation).[1]

  • Condition: Reflux (80°C) for 4–6 hours.

  • Purification: Cool the mixture. The product often precipitates as a white solid.[1] If not, concentrate in vacuo and triturate with cold ether/hexane.[1]

  • Validation:

    • MS (ESI): Expect [M+H]⁺ = 171.2.[1]

    • IR: Look for carbonyl stretch shift (ester ~1730 cm⁻¹

      
       hydrazide ~1660 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).
      

Applications in Drug Discovery[1][4]

The 6-oxaspiro[2.5]octane scaffold is increasingly utilized to modulate physicochemical properties in lead optimization.[1]

Heterocycle Construction

The hydrazide group is a "chassis" for building 5-membered heterocycles.[1]

  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids or orthoesters leads to oxadiazoles, which are stable bioisosteres of amide bonds.[1]

  • Triazoles: Reaction with isothiocyanates followed by cyclization yields 1,2,4-triazoles.[1]

Conformational Restriction (The Spiro Effect)

Replacing a flexible cyclohexyl or piperidinyl group with the spiro[2.5] system restricts the conformational space of the molecule.[1]

  • Vector Alignment: The cyclopropane ring holds the carbonyl substituent in a rigid orientation relative to the ether oxygen.[1]

  • Fsp³ Character: Increases the fraction of sp³ carbons, which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[1]

Therapeutic Relevance

Compounds containing this spiro-ether motif have been investigated in:

  • MetAP2 Inhibitors: Analogs of Fumagillin where the spiro-epoxide is modified or replaced.[1]

  • GLP-1 Agonists: Spiro-systems are used to mimic the turn structures of peptide ligands (e.g., Danuglipron analogs).[1]

Handling and Stability

  • Toxicity: Hydrazides can be toxic and potential sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

  • Stability: The cyclopropane ring is strained but generally stable under neutral/basic conditions.[1] Avoid strong acids which may trigger ring-opening or rearrangement of the spiro system.[1]

  • Reactivity: The hydrazide is a strong nucleophile.[1] Avoid inadvertent contact with aldehydes or ketones (acetone) to prevent hydrazone formation.[1]

References

  • Griffith, D. A., et al. (2023).[1] "6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor."[1][3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Contextual grounding for spiro-synthesis logic).

Sources

Foundational

Metabolic Stability Predictions for Spiro[2.5]octane Hydrazides: A Technical Guide

Executive Summary In the pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds like spiro[2.5]octane have emerged as high-value pharmacophores. They offer increased fraction of sp3 carbons ( ), imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds like spiro[2.5]octane have emerged as high-value pharmacophores. They offer increased fraction of sp3 carbons (


), improved solubility, and novel vectors for target engagement.[1] However, functionalizing these scaffolds with hydrazides  (

)—often used as linkers or hydrogen-bond donor/acceptor motifs—introduces significant metabolic liabilities, including hydrolysis and oxidative bioactivation.

This guide provides a rigorous framework for predicting and validating the metabolic stability of spiro[2.5]octane hydrazides. It integrates in silico quantum mechanical and machine learning models with high-fidelity in vitro microsomal assays to de-risk these compounds early in the discovery pipeline.

Structural Rationale & Metabolic Conflict

The Spiro[2.5]octane Advantage

The spiro[2.5]octane scaffold consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon. This structure offers distinct ADME advantages over planar aromatic systems:

  • Conformational Restriction: The spiro center acts as a "conformational lock," reducing the entropic penalty of binding.

  • Metabolic Shielding: The steric bulk of the orthogonal rings can physically block Cytochrome P450 (CYP) access to adjacent susceptible groups.

The Hydrazide Liability

While hydrazides provide unique hydrogen bonding geometries, they are metabolic "soft spots."

  • Hydrolysis: Amidases and carboxylesterases cleave the

    
     bond, releasing potentially toxic hydrazine derivatives.
    
  • Oxidative Bioactivation: CYP450s and Flavin-containing Monooxygenases (FMOs) can oxidize the hydrazine nitrogen, leading to diazonium ions or carbon-centered radicals (a mechanism seen in Isoniazid toxicity).

The Core Challenge: The goal is to utilize the steric bulk of the spiro[2.5]octane to shield the hydrazide moiety from enzymatic attack without compromising potency.

In Silico Predictive Framework

Before synthesis, a computational triage is required to filter candidates. This workflow combines Site of Metabolism (SOM) prediction with steric mapping.

Computational Workflow Protocol
  • Conformer Generation:

    • Generate 3D conformers (e.g., OMEGA or RDKit) to account for the rigid spiro-orientation.

    • Critical Check: Ensure the cyclopropane ring geometry is preserved (bond angles ~60°).

  • Quantum Mechanical (QM) Bond Analysis:

    • Calculate Bond Dissociation Energies (BDE) for the hydrazide

      
       bonds using DFT (B3LYP/6-31G*).
      
    • Threshold: Lower BDE correlates with higher susceptibility to radical formation via CYP abstraction.

  • Metabolic Landscape Modeling (SOM):

    • Use tools like StarDrop (P450 module) or FAME 3 to predict metabolic hotspots.

    • Specific Focus: Assess if the spiro[2.5]octane bulk creates a "shadow" over the hydrazide nitrogen.

  • Docking to CYP3A4/2D6:

    • Dock the lowest energy conformers into the crystal structures of CYP3A4 (PDB: 3UA1) and CYP2D6 (PDB: 3QM4).

    • Metric: Measure the Distance to Heme Iron (

      
      ). If 
      
      
      
      for the hydrazide nitrogen, metabolic stability is predicted to be high.
Visualization: In Silico Pipeline

ComputationalPipeline Start Candidate Library (Spiro[2.5]octane Hydrazides) ConfGen 3D Conformer Generation (Preserve Spiro Geometry) Start->ConfGen QM_Analysis QM Analysis (DFT) Calc BDE of Hydrazide N-H ConfGen->QM_Analysis SOM_Pred SOM Prediction (StarDrop/FAME) ConfGen->SOM_Pred Docking Ensemble Docking (CYP3A4 / CYP2D6) QM_Analysis->Docking Input Electronic Parameters SOM_Pred->Docking Input Regioselectivity Filter Distance Filter (N-Fe > 6.0 Å?) Docking->Filter Output_Stable High Priority: Stable Candidates Filter->Output_Stable Yes Output_Unstable Low Priority: Metabolic Liability Filter->Output_Unstable No

Caption: Figure 1. Integrated in silico workflow for filtering spiro[2.5]octane hydrazides based on steric shielding and electronic stability.

In Vitro Validation Protocols

Computational predictions must be validated using a rigorous microsomal stability assay. This protocol is designed to differentiate between CYP-mediated oxidation and hydrolytic cleavage.

Microsomal Stability Assay (Self-Validating System)

Objective: Determine Intrinsic Clearance (


) and identify if metabolism is NADPH-dependent (P450) or NADPH-independent (Hydrolysis).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Controls:

    • Positive (Oxidative): Testosterone (High turnover).

    • Positive (Hydrolytic): Procaine (Esterase sensitive).

    • Negative: Warfarin (Low turnover).

Protocol Steps:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Reaction Initiation (Split Stream):

    • Arm A (Total Metabolism): Add NADPH regenerating system.

    • Arm B (Hydrolysis Only): Add Buffer only (No NADPH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • If Arm A clearance >> Arm B clearance: Metabolism is Oxidative (CYP-driven). Strategy: Add steric bulk.

  • If Arm A clearance ≈ Arm B clearance: Metabolism is Hydrolytic (Amidase-driven). Strategy: Bioisostere replacement of hydrazide.

Reactive Metabolite Trapping (GSH Assay)

Hydrazides can form reactive intermediates.

  • Protocol: Repeat "Arm A" incubation but include Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adducts (+307 Da) in LC-MS.

Visualization: Experimental Workflow

ExperimentalAssay Sample Test Compound (1 µM) Split Split Reaction Sample->Split HLM Human Liver Microsomes HLM->Split Path_A Arm A: +NADPH (Oxidative + Hydrolytic) Split->Path_A Path_B Arm B: -NADPH (Hydrolytic Only) Split->Path_B Path_C Arm C: +NADPH + GSH (Trapping) Split->Path_C LCMS LC-MS/MS Analysis Path_A->LCMS Path_B->LCMS Path_C->LCMS Result_Ox Result: CYP Liability LCMS->Result_Ox A >> B Result_Hyd Result: Amidase Liability LCMS->Result_Hyd A ≈ B Result_RM Result: Toxic Adduct LCMS->Result_RM GSH Adduct Found

Caption: Figure 2. Differential metabolic stability assay to distinguish between P450-mediated oxidation and hydrolytic instability.

Data Presentation & Structural Optimization

When analyzing spiro[2.5]octane hydrazides, data should be tabulated to highlight the "Spiro Effect."

Table 1: Representative Stability Data (Hypothetical)

Compound IDScaffold TypeR-SubstituentHLM

(+NADPH)
HLM

(-NADPH)
Primary Metabolic Route
CMP-001 Cyclohexane (Flat)Phenyl-hydrazide12 min>60 minOxidative (N-hydroxylation)
CMP-002 Spiro[2.5]octanePhenyl-hydrazide45 min >60 minStable (Steric Shielding)
CMP-003 Spiro[2.5]octaneMethyl-hydrazide20 min22 minHydrolytic (Amidase)

Optimization Strategies:

  • If Oxidative Liability: Increase the size of the spiro-ring (e.g., move to spiro[3.5]nonane) or add ortho-substituents to the hydrazide aryl group to further restrict access.

  • If Hydrolytic Liability: Methylate the hydrazide nitrogen (if SAR permits) or replace the hydrazide with a bioisostere like an oxadiazole or N-acyl hydrazone , which retains the vector but eliminates the hydrolyzable bond.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Uetrecht, J. (2002). N-oxidation of drugs associated with idiosyncratic drug reactions. Drug Metabolism Reviews. [Link]

  • Zheng, S., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in medicinal chemistry.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 6-Oxaspiro[2.5]octane-1-carbohydrazide

Technical Application Note: Scalable Synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide Executive Summary & Significance This application note details the synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Executive Summary & Significance

This application note details the synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide , a critical spirocyclic building block. Spiro[2.5]octane systems are increasingly valued in medicinal chemistry as bioisosteres for gem-dimethyl groups or cyclic ketones. They offer restricted conformational flexibility and improved metabolic stability compared to their acyclic counterparts.

The 6-oxaspiro[2.5]octane scaffold specifically incorporates a tetrahydropyran (THP) ring fused to a cyclopropane. The hydrazide functionality at position C1 serves as a versatile handle for further derivatization into heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) or for conjugation in fragment-based drug discovery (FBDD).

Key Protocol Features:

  • Scalability: Designed for gram-scale preparation.

  • Stereocontrol: Addresses the formation of trans-cyclopropanes via thermodynamic control.

  • Safety Engineered: Mitigates specific hazards associated with sulfur ylide generation.

Retrosynthetic Analysis & Strategy

The synthesis relies on a three-step sequence: Horner-Wadsworth-Emmons (HWE) olefination, Corey-Chaykovsky cyclopropanation, and hydrazinolysis.

Retrosynthesis Target Target: 6-Oxaspiro[2.5]octane- 1-carbohydrazide Ester Intermediate 2: Ethyl 6-oxaspiro[2.5]octane- 1-carboxylate Target->Ester Hydrazinolysis (N2H4·H2O) Alkene Intermediate 1: Ethyl 2-(tetrahydro-4H- pyran-4-ylidene)acetate Ester->Alkene Corey-Chaykovsky (TMSOI, NaH) Ketone Starting Material: Tetrahydro-4H-pyran-4-one Alkene->Ketone HWE Reaction (Phosphonoacetate)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the spirocyclic core.

Experimental Protocols

Step 1: Olefination (HWE Reaction)

Objective: Conversion of tetrahydro-4H-pyran-4-one to the


-unsaturated ester.
  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)

    • Triethyl phosphonoacetate (1.2 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.25 equiv)

    • Solvent: Anhydrous THF (0.5 M)

Procedure:

  • Activation: To a flame-dried flask under

    
    , suspend NaH (1.25 equiv) in anhydrous THF at 0°C.
    
  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.

  • Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Checkpoint: The product is a colorless oil.


H NMR should show the olefinic proton as a singlet around 

5.6-5.8 ppm.
Step 2: Cyclopropanation (Corey-Chaykovsky)

Objective: Formation of the spiro-cyclopropane ring. Critical Mechanism: This step uses trimethylsulfoxonium iodide (TMSOI) to generate the dimethyloxosulfonium methylide. This "hard" ylide prefers 1,4-addition (Michael addition) to the unsaturated ester, followed by ring closure to form the cyclopropane. (Note: Using trimethylsulfonium iodide would likely yield the epoxide via 1,2-addition).

Safety Alert: NaH in DMSO

DANGER: Mixtures of NaH and DMSO can undergo runaway thermal decomposition, potentially leading to explosion.

  • Control: Never heat NaH/DMSO mixtures above 50°C.

  • Alternative: Use Potassium tert-butoxide (

    
    ) in THF/DMSO mixtures if safety protocols prohibit NaH/DMSO.
    

Protocol (Standard NaH/DMSO Method):

  • Ylide Generation: In a dry flask under Argon, dissolve TMSOI (1.5 equiv) in anhydrous DMSO. Add NaH (1.5 equiv, 60% disp) in portions at room temperature . Stir for 1 hour until H2 evolution ceases and a clear solution (dimsyl anion) forms.

  • Substrate Addition: Dissolve the alkene from Step 1 (1.0 equiv) in minimal DMSO/THF (1:1). Add this solution dropwise to the ylide at RT.

  • Reaction: Stir at RT for 12-16 hours. Heating is rarely required and increases risk.

  • Quench: Pour the mixture carefully into ice-cold water.

  • Extraction: Extract with

    
     (3x). Note: DMSO is difficult to remove; extensive water washes (5x) of the ether layer are required.
    
  • Purification: The crude material is often pure enough. If necessary, flash chromatography (Hexane/EtOAc).

Step 3: Hydrazinolysis

Objective: Conversion of the ethyl ester to the carbohydrazide.

  • Reagents:

    • Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (1.0 equiv)

    • Hydrazine hydrate (80% or 98%) (5.0 - 10.0 equiv)

    • Solvent: Ethanol (absolute)[1][2][3]

Procedure:

  • Dissolve the ester in Ethanol (0.2 M).

  • Add Hydrazine hydrate (excess is required to prevent dimer formation).

  • Reflux (

    
    ) for 4–8 hours.
    
  • Monitoring: TLC will show the disappearance of the non-polar ester and appearance of a polar spot (stains with ninhydrin).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Hydrazine is toxic and potentially explosive if distilled to dryness in the presence of oxidants. Use a rotary evaporator with a reliable trap.

  • Crystallization: Triturate the residue with cold diethyl ether or recrystallize from EtOH/Hexanes to yield the target hydrazide as a white solid.

Technical Data & Validation

Quantitative Summary
ParameterStep 1 (HWE)Step 2 (Cyclopropanation)Step 3 (Hydrazinolysis)
Typical Yield 85-92%60-75%75-85%
Limiting Reagent PyranoneAlkene IntermediateEster Intermediate
Key Byproduct Phosphate salts (water sol.)DMSO (remove via wash)Dimer (avoid via excess

)
Appearance Colorless OilPale Yellow OilWhite/Off-white Solid
Analytical Expectations (Predicted)
  • Target: 6-Oxaspiro[2.5]octane-1-carbohydrazide (

    
    )
    
  • MW: 170.21 g/mol

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.90 (br s, 1H, -NH-), 4.20 (br s, 2H, -NH2).
      
    • 
       3.60-3.50 (m, 4H, THP ether protons).
      
    • 
       1.60-1.40 (m, 4H, THP methylene protons).
      
    • 
       1.30 (dd, 1H, cyclopropane CH-CO).
      
    • 
       0.90-0.70 (m, 2H, cyclopropane 
      
      
      
      ).
  • MS (ESI):

    
    .
    

Critical Decision Workflow

The following diagram illustrates the mechanistic decision-making process for the cyclopropanation step, ensuring the correct ylide is selected to avoid epoxide formation.

Workflow Start Start: Cyclopropanation of Enone/Ester ReagentChoice Select Sulfur Reagent Start->ReagentChoice TMSI Trimethylsulfonium Iodide (TMSI) ReagentChoice->TMSI Avoid TMSOI Trimethylsulfoxonium Iodide (TMSOI) ReagentChoice->TMSOI Select Mech1 Forms Unstabilized Ylide (Kinetic Control) TMSI->Mech1 Mech2 Forms Stabilized Ylide (Thermodynamic Control) TMSOI->Mech2 Path1 Irreversible 1,2-Addition to Carbonyl Mech1->Path1 Path2 Reversible 1,2-Addition Favors 1,4-Addition Mech2->Path2 Prod1 Product: Epoxide (WRONG) Path1->Prod1 Prod2 Product: Cyclopropane (CORRECT) Path2->Prod2

Figure 2: Mechanistic logic for selecting TMSOI to ensure cyclopropane formation over epoxidation.

References

  • Corey, E. J.; Chaykovsky, M. (1965).[4] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.

  • Aggarwal, V. K.; Richardson, J. (2003). "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation and cyclopropanation reactions". Chemical Communications, (21), 2644-2651.

  • Yang, Z., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide". Organic Process Research & Development, 23(10), 2210–2217.[5]

  • BenchChem Technical Support. (2025). "Protocol: Synthesis of Pyrazine Carbohydrazide". BenchChem Application Notes.

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction".

Sources

Application

Application Note: Scalable Synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Executive Summary This application note details the robust, step-by-step synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide , a valuable spirocyclic scaffold used in the development of MetAP2 inhibitors (e.g., Beloranib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, step-by-step synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide , a valuable spirocyclic scaffold used in the development of MetAP2 inhibitors (e.g., Beloranib analogs) and other anti-angiogenic agents.

The protocol utilizes a three-step convergent strategy starting from commercially available tetrahydro-4H-pyran-4-one . Key features of this workflow include:

  • Scalability: Designed for gram-to-multigram scale execution.

  • Safety-First Design: Specific controls for the exothermic Corey-Chaykovsky cyclopropanation.

  • Purification Efficiency: Minimizes chromatographic requirements by leveraging crystallization and distillation where possible.

Strategic Retrosynthesis

The synthesis relies on the construction of the spiro[2.5]octane core via a sulfur-ylide mediated cyclopropanation of an exocyclic alkene.

Pathway Logic
  • Hydrazide Formation: Nucleophilic acyl substitution of the corresponding ethyl ester.

  • Spiro-Cyclization: A Corey-Chaykovsky reaction using dimethylsulfoxonium methylide to install the cyclopropane ring onto an

    
    -unsaturated ester.
    
  • Olefination: Horner-Wadsworth-Emmons (HWE) reaction to convert the pyranone ketone to the exocyclic alkene.

Synthetic Pathway Diagram

SynthesisPath SM Tetrahydro-4H-pyran-4-one (Starting Material) Int1 Ethyl 2-(tetrahydro-4H-pyran- 4-ylidene)acetate (Intermediate A) SM->Int1 Step 1: HWE Olefination (NaH, Triethyl phosphonoacetate) Int2 Ethyl 6-oxaspiro[2.5] octane-1-carboxylate (Intermediate B) Int1->Int2 Step 2: Corey-Chaykovsky (Me3SOI, NaH, DMSO) Product 6-Oxaspiro[2.5]octane- 1-carbohydrazide (Target) Int2->Product Step 3: Hydrazinolysis (N2H4·H2O, EtOH)

Figure 1: Synthetic route from pyranone to spiro-hydrazide.[1][2]

Detailed Experimental Protocols

Step 1: Preparation of Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination Purpose: Installation of the exocyclic double bond.

Reagents & Equipment:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.3 eq)

  • THF (Anhydrous), 10 vol

  • Equipment: 3-neck round bottom flask, N2 inlet, addition funnel, ice bath.

Protocol:

  • Activation: Charge the flask with NaH (1.3 eq) suspended in anhydrous THF under nitrogen. Cool to 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). Caution: H2 gas evolution. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in minimal THF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via silica gel chromatography (0-20% EtOAc/Hexane).

Step 2: Preparation of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Reaction Type: Corey-Chaykovsky Cyclopropanation Purpose: Construction of the spiro-cyclopropane ring. Critical Safety Note: The reaction of NaH with DMSO can be hazardous if overheated. Keep temperature <60°C.

Reagents:

  • Intermediate A (from Step 1) (1.0 eq)

  • Trimethylsulfoxonium iodide (Me3SOI) (1.5 eq)

  • Sodium hydride (60% dispersion) (1.5 eq)

  • DMSO (Anhydrous), 10 vol

Protocol:

  • Ylide Generation: In a flame-dried flask under N2, add Me3SOI (1.5 eq) and NaH (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO slowly at RT. Note: Evolution of H2. Stir for 1 hour at RT until the solution becomes milky/clear, indicating formation of Dimethyloxosulfonium methylide.

  • Substrate Addition: Dissolve Intermediate A (1.0 eq) in DMSO (2 vol) and add dropwise to the ylide solution.

  • Heating: Heat the mixture to 50°C for 3–5 hours. Do not exceed 60°C.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (3x). Note: Ether is preferred over EtOAc here to avoid extracting DMSO.

  • Purification: Wash ether layer with water (2x) and brine. Dry (MgSO4) and concentrate. The product is a pale yellow oil.

Step 3: Preparation of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Reaction Type: Hydrazinolysis Purpose: Conversion of ester to hydrazide.[1]

Reagents:

  • Intermediate B (from Step 2) (1.0 eq)

  • Hydrazine hydrate (80% or 98% grade) (5.0 - 10.0 eq)

  • Ethanol (Absolute), 5 vol

Protocol:

  • Mixing: Dissolve Intermediate B in Ethanol. Add Hydrazine hydrate (excess is required to prevent dimer formation).[3]

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

  • Monitoring: TLC (100% EtOAc or 5% MeOH/DCM) will show the disappearance of the non-polar ester and appearance of a polar spot (Hydrazide).

  • Isolation:

    • Cool to RT.

    • Concentrate under reduced pressure to remove Ethanol and excess Hydrazine. Caution: Use a bleach trap for hydrazine vapors.

    • The residue often solidifies. Triturate with cold diethyl ether or hexanes to remove trace unreacted ester.

    • Filter the solid and dry under high vacuum.

Quality Control & Data Specifications

Expected Analytical Data
CompoundKey 1H NMR Signals (CDCl3, 400 MHz)MS (ESI)
Intermediate A

5.65 (s, 1H, =CH), 4.15 (q, 2H), 3.7-3.8 (m, 4H), 2.3-2.5 (m, 4H)
[M+H]+ 171.1
Intermediate B

3.6-3.8 (m, 4H), 1.5-1.9 (m, 4H), 1.1-1.3 (cyclopropane protons)
[M+H]+ 185.1
Target Hydrazide

8.5 (br s, 1H, NH), 3.9 (br s, 2H, NH2), 3.6-3.8 (m, 4H, pyran), 0.8-1.2 (m, 3H, cyclopropane)
[M+H]+ 171.2
Troubleshooting Guide

Troubleshooting Start Issue Detected LowYield_S2 Step 2: Low Yield / Incomplete Start->LowYield_S2 Impurity_S3 Step 3: Dimer Formation (R-CONH-NHCO-R) Start->Impurity_S3 WetDMSO Cause: Wet DMSO destroys NaH LowYield_S2->WetDMSO Soln_DMSO Solution: Distill DMSO over CaH2 or use Molecular Sieves WetDMSO->Soln_DMSO Stoich Cause: Low Hydrazine equivalents Impurity_S3->Stoich Soln_Stoich Solution: Increase Hydrazine to 10 eq Add Ester TO Hydrazine Stoich->Soln_Stoich

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

  • Corey-Chaykovsky Reaction Mechanism: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Synthesis of Pyran-4-ylidene Acetates: "Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate." ChemicalBook Entry & Spectral Data. Link

  • General Hydrazide Synthesis Protocol: "Carbazic acid, ethyl ester." Organic Syntheses, Coll. Vol. 3, p.404 (1955 ); Vol. 24, p.58 (1944 ). Link

  • Spiro-Ester Intermediate Data: "6-Oxaspiro[2.5]octane-1-carboxylic acid."[4] PubChem Compound Summary. Link

Sources

Method

Application Note: A Protocol for the Synthesis of Spiro Epoxide Carbohydrazides

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of spiro epoxide carbohydrazides, a novel class of compounds with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of spiro epoxide carbohydrazides, a novel class of compounds with significant potential in medicinal chemistry and drug development. The synthetic strategy is a multi-step process designed for adaptability and efficiency, commencing with the formation of a spirocyclic alkene, followed by epoxidation, and culminating in the nucleophilic ring-opening of the epoxide with carbohydrazide. This application note details the required reagents, provides step-by-step protocols, and offers expert insights into the causality behind experimental choices and potential troubleshooting strategies.

Introduction: The Significance of Spiro Epoxide Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug design due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] When combined with an epoxide, a highly reactive three-membered ring, and a carbohydrazide moiety, known for its diverse biological activities, the resulting spiro epoxide carbohydrazide scaffold presents a unique opportunity for the development of novel therapeutics. The epoxide ring serves as a key electrophilic site for covalent modification of target proteins, a strategy employed in a number of approved drugs. This guide outlines a rational and robust synthetic approach to access this promising chemical space.

Synthetic Strategy Overview

The synthesis of spiro epoxide carbohydrazides is approached through a logical, three-stage process. This method allows for the modular construction of the target molecule, enabling the synthesis of a diverse library of analogues by varying the starting materials at each stage.

DOT Script for Synthetic Workflow

G cluster_0 Stage 1: Spiroalkene Synthesis cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Nucleophilic Ring-Opening A Spirocyclic Ketone C Spiroalkene A->C Olefination B Wittig Reagent (e.g., Ph3P=CH2) B->C D Spiroalkene F Spiro Epoxide D->F Epoxidation E Peroxy Acid (e.g., m-CPBA) E->F G Spiro Epoxide I Spiro Epoxide Carbohydrazide G->I Ring-Opening H Carbohydrazide H->I

Sources

Application

Procedure for conjugating 6-Oxaspiro[2.5]octane-1-carbohydrazide to proteins

Executive Summary & Chemical Rationale This guide details the protocol for conjugating 6-Oxaspiro[2.5]octane-1-carbohydrazide (hereafter referred to as OS-CHZ ) to proteins. Molecule Analysis: Functional Handle (Conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the protocol for conjugating 6-Oxaspiro[2.5]octane-1-carbohydrazide (hereafter referred to as OS-CHZ ) to proteins.

Molecule Analysis:

  • Functional Handle (Conjugation Site): The Carbohydrazide group (-CONHNH

    
    ) is a highly nucleophilic moiety designed to react specifically with aldehydes or ketones to form stable hydrazone linkages .
    
  • Payload Warhead (Sensitive Moiety): The Spiro Epoxide (oxaspiro[2.5]octane core) is an electrophilic trap, often associated with covalent inhibition of enzymes (e.g., MetAP2 inhibitors like fumagillin/TNP-470 derivatives).

Critical Technical Challenge: Standard hydrazide conjugation requires acidic conditions (pH 4.5–5.5) to protonate the carbonyl oxygen of the target aldehyde. However, epoxides are acid-labile and prone to hydrolysis (opening to inactive diols) under these conditions.

The Solution: This protocol utilizes Aniline-Catalyzed Ligation at Neutral pH (6.5–7.0) . Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate with the protein aldehyde, which then rapidly transimines with the hydrazide. This allows the reaction to proceed efficiently at physiological pH, preserving the structural integrity of the sensitive spiro-epoxide warhead.

Mechanism of Action

The conjugation strategy relies on site-specific targeting of aldehydes generated on the protein (typically via glycan oxidation).

ConjugationMechanism Protein Glycoprotein (Sialic Acid/Galactose) Oxidation Step 1: Oxidation (NaIO4) Protein->Oxidation Aldehyde Protein-Aldehyde (Reactive Intermediate) Oxidation->Aldehyde Generates -CHO SchiffBase Intermediate Schiff Base Aldehyde->SchiffBase + Aniline (pH 6.5) Aniline Catalyst (Aniline/p-PDA) Conjugate Final Conjugate (Hydrazone Bond) SchiffBase->Conjugate + OS-CHZ (Transimination) Linker OS-CHZ (Hydrazide Linker) Linker->Conjugate Epoxide Spiro Epoxide (Intact Warhead) Conjugate->Epoxide Preserved

Figure 1: Reaction pathway utilizing aniline catalysis to bypass acidic conditions.

Materials & Reagents

ReagentGrade/SpecPurpose
OS-CHZ >95% PurityTarget Linker/Payload.
Sodium Periodate (NaIO

)
Reagent GradeOxidizes vicinal diols on glycans to aldehydes.
Aniline ACS ReagentNucleophilic catalyst for neutral pH ligation.[1]
Coupling Buffer 0.1M Phosphate, pH 6.5–7.0Reaction medium. Do not use Acetate (pH 5.0).
Glycerol Molecular Biology GradeQuenches excess periodate.
Zeba™ Spin Desalting Columns 7K MWCORapid buffer exchange (superior to dialysis for speed).
DMSO AnhydrousSolvent for solubilizing OS-CHZ.

Detailed Protocol: Aniline-Catalyzed Glycan Conjugation

Phase 1: Generation of Reactive Aldehydes (Protein Oxidation)

Targeting sialic acid residues on antibodies or glycoproteins.

  • Preparation: Dilute the protein (IgG or similar) to 2–5 mg/mL in Coupling Buffer (PBS pH 7.0 or Phosphate pH 6.5).

  • Oxidation: Add Sodium Periodate (from a fresh 100 mM stock in water) to a final concentration of 1 mM (for sialic acid specific) or 5–10 mM (for general sugar oxidation).

  • Incubation: Incubate for 30 minutes on ice (4°C) in the dark.

    • Expert Note: Keep temperature low to prevent non-specific oxidation of amino acids (Met, Trp).

  • Quenching: Add glycerol to a final concentration of 10% (v/v) and incubate for 5 minutes to consume excess periodate.

  • Purification (Critical): Immediately desalt the protein using a Zeba™ Spin Column equilibrated with Coupling Buffer (pH 6.5–7.0).

    • Why: Residual periodate will oxidize the hydrazide group of OS-CHZ, destroying the linker before it conjugates.

Phase 2: Conjugation Reaction

This step introduces the catalyst to protect the epoxide.

  • Linker Solubilization: Dissolve OS-CHZ in anhydrous DMSO to a concentration of 50 mM .

  • Catalyst Addition: Add Aniline (from a pure liquid stock) to the oxidized protein solution to a final concentration of 10–100 mM .

    • Safety: Aniline is toxic. Handle in a fume hood.

    • Optimization: 10 mM is often sufficient, but 100 mM drives the reaction to completion in <2 hours.

  • Reaction Initiation: Add the OS-CHZ solution to the protein/aniline mixture.

    • Molar Excess: Use 20–50 molar equivalents of OS-CHZ over the protein.

    • DMSO Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 2–4 hours at Room Temperature (20–25°C) or Overnight at 4°C.

    • Note: Do not use reducing agents (like NaCNBH

      
      ) yet if you intend to keep the linkage reversible. If a permanent bond is required, adding NaCNBH
      
      
      
      reduces the hydrazone to a hydrazine, but this reduction step carries a risk of reducing the epoxide warhead. Standard hydrazones are sufficiently stable for most in vivo applications without reduction.
Phase 3: Purification & Storage
  • Cleanup: Remove excess OS-CHZ and aniline using a desalting column (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

  • Storage: Store the conjugate at 4°C (short term) or -80°C (long term). Avoid acidic buffers for storage to prevent hydrazone hydrolysis or epoxide opening.

Quality Control & Validation

Every conjugate must be validated for two criteria: Attachment and Warhead Integrity .

A. Verification of Conjugation (UV/MS)
  • UV-Vis: Hydrazones typically absorb at 280–310 nm . An increase in absorbance in this region (relative to the native protein) indicates successful conjugation.

  • Intact Mass MS (Recommended): Analyze the conjugate via LC-MS (Q-TOF or Orbitrap).

    • Expected Shift: Mass of Protein + (n × [MW of OS-CHZ - 18]).

    • The "-18" accounts for the loss of water during hydrazone formation.

B. Verification of Epoxide Integrity (The "Trustworthiness" Check)

Since the spiro-epoxide is the active drug component, you must prove it did not hydrolyze during conjugation.

  • Epoxide Activity Assay (Indirect): If OS-CHZ is a MetAP2 inhibitor, perform a MetAP2 enzymatic inhibition assay. The conjugate should retain nanomolar potency.[2]

  • Mass Spectrometry (Direct):

    • Look for the specific mass delta.

    • Intact Epoxide: Mass shift = +X Da.

    • Hydrolyzed Diol (Dead Drug): Mass shift = +(X + 18) Da.

    • If you see a "+18 Da" satellite peak on your drug-linker mass, your conjugation pH was likely too low, or the reaction time too long.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during reaction Linker hydrophobicityDecrease OS-CHZ molar excess; Increase DMSO to 10-15%; Add 0.05% Tween-20.
Low Conjugation Yield Insufficient oxidationIncrease NaIO

to 5 mM; Ensure glycans are available (check protein glycosylation).
Epoxide Hydrolysis pH too lowStrictly maintain pH > 6.0. Use Aniline catalyst to avoid acidic buffers.
Protein Aggregation CrosslinkingEnsure OS-CHZ is a mono-hydrazide. If using bis-hydrazide, reduce protein concentration.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

  • Zeng, Y., et al. (2009).[3] "High-efficiency labeling of sialylated glycoproteins on living cells." Nature Methods, 6(3), 207–209.[3]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Hydrazide chemistry).
  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry."

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Introduction: Unveiling the Bioactivity of a Novel Spirocyclic Hydrazide The 6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique small molecule featuring a spirocyclic core, a structural motif of increasing interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Spirocyclic Hydrazide

The 6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique small molecule featuring a spirocyclic core, a structural motif of increasing interest in medicinal chemistry for its ability to confer three-dimensionality and novel physicochemical properties.[1] The embedded carbohydrazide moiety is also a well-recognized pharmacophore present in numerous biologically active compounds, known for its potential to engage in hydrogen bonding and act as a scaffold for various therapeutic agents.[2][3] Given the novelty of this specific combination, a systematic in vitro evaluation is paramount to elucidating its potential biological activities, including therapeutic efficacy and potential toxicity.

This guide provides a comprehensive framework for the initial in vitro characterization of 6-Oxaspiro[2.5]octane-1-carbohydrazide. The proposed workflow is designed to first assess its general cytotoxic effects, a critical step in any drug discovery pipeline, followed by a series of assays to explore its potential as an enzyme inhibitor or a binder of specific protein targets. The protocols detailed herein are foundational and can be adapted based on emergent data and specific research hypotheses.

Part 1: Foundational Cytotoxicity Profiling

A primary and indispensable step in the characterization of any novel chemical entity is the assessment of its cytotoxicity.[4][5] This initial screening provides a window into the compound's therapeutic index and helps to guide the concentration ranges for subsequent, more specific assays. A compound with high, non-specific cytotoxicity is often deprioritized, whereas selective cytotoxicity against a particular cell line (e.g., a cancer cell line) can be a desirable attribute.[6][7]

Rationale for Method Selection

We will employ two distinct and complementary methods to assess cell health: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase - LDH). This dual-reporter approach provides a more robust and nuanced understanding of the potential cytotoxic mechanisms. The MTT assay measures the metabolic reduction of a tetrazolium salt by viable cells, indicating mitochondrial function, while the LDH assay quantifies the release of a cytosolic enzyme from cells with compromised plasma membranes.[4][5][8]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A 1. Culture selected cell lines (e.g., HEK293, HepG2, cancer cell line) B 2. Seed cells into 96-well plates at optimal density A->B C 3. Allow cells to adhere overnight B->C D 4. Prepare serial dilutions of 6-Oxaspiro[2.5]octane-1-carbohydrazide C->D E 5. Treat cells with compound (include vehicle and positive controls) D->E F 6. Incubate for a defined period (e.g., 24, 48, 72 hours) E->F G 7a. Add MTT reagent and incubate F->G J 7b. Collect supernatant for LDH assay F->J H 8a. Solubilize formazan crystals G->H I 9a. Measure absorbance at 570 nm H->I M 10. Calculate % cell viability and % cytotoxicity I->M K 8b. Perform LDH enzymatic reaction J->K L 9b. Measure absorbance at 490 nm K->L L->M N 11. Plot dose-response curves M->N O 12. Determine IC50 values N->O

Caption: Workflow for cytotoxicity profiling of 6-Oxaspiro[2.5]octane-1-carbohydrazide.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a 2X stock of 6-Oxaspiro[2.5]octane-1-carbohydrazide in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Follow Steps 1-4 from the MTT protocol in a parallel plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC50 value.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Indication Cell viabilityCell death (necrosis)
Typical Readout IC50 (Inhibitory Concentration)EC50 (Effective Concentration)

Part 2: Probing for Enzyme Inhibition

The hydrazide functional group can interact with various enzyme active sites, making enzyme inhibition a plausible mechanism of action for 6-Oxaspiro[2.5]octane-1-carbohydrazide.[10][11] A general, adaptable enzyme inhibition assay is a logical next step to screen for such activity. This can be followed by more detailed kinetic studies if inhibition is observed.[12][13][14]

Rationale for Method Selection

A generic fluorescence-based enzyme assay provides high sensitivity and is adaptable to a wide range of enzymes.[12] The protocol below is a template that can be customized for a specific enzyme of interest (e.g., a protease, kinase, or hydrolase) by selecting an appropriate fluorogenic substrate. The fundamental principle is that the enzyme's activity on the substrate releases a fluorophore, leading to an increase in fluorescence. An inhibitor will reduce the rate of this fluorescence increase.

Experimental Workflow: Enzyme Inhibition Screening

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A 1. Prepare assay buffer B 2. Prepare enzyme stock solution A->B C 3. Prepare fluorogenic substrate stock solution A->C D 4. Prepare serial dilutions of 6-Oxaspiro[2.5]octane-1-carbohydrazide A->D E 5. Add buffer, compound, and enzyme to a 384-well plate D->E F 6. Pre-incubate to allow inhibitor binding E->F G 7. Initiate reaction by adding fluorogenic substrate F->G H 8. Monitor fluorescence kinetically over time G->H I 9. Determine the initial reaction rate (V0) for each concentration H->I J 10. Calculate % inhibition relative to vehicle control I->J K 11. Plot % inhibition vs. compound concentration and fit to determine IC50 J->K

Caption: General workflow for screening enzyme inhibitors using a fluorescence-based assay.

Protocol 3: General Fluorometric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate additives like MgCl2, DTT, or BSA, depending on the enzyme).

  • Assay Plate Setup: In a 384-well, low-volume, black plate, add 5 µL of each concentration of the serially diluted 6-Oxaspiro[2.5]octane-1-carbohydrazide. Include vehicle controls (DMSO) and a positive control inhibitor if available.

  • Enzyme Addition: Add 10 µL of the enzyme solution (at a 2X final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (at a 4X final concentration, typically around its Km value) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence intensity every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.[14]

    • Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Part 3: Assessing Direct Protein-Ligand Binding

If 6-Oxaspiro[2.5]octane-1-carbohydrazide does not exhibit significant enzymatic inhibition but is hypothesized to interact with a non-enzymatic protein target, a direct binding assay is necessary. Fluorescence Polarization (FP) is a powerful, solution-based technique for measuring the binding of a small molecule to a larger protein in real-time.[16][17]

Rationale for Method Selection

FP assays are based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to low polarization of emitted light.[18] When this tracer binds to a larger protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.[19] A test compound that binds to the same site on the protein will displace the fluorescent tracer, causing a decrease in polarization. This makes FP an excellent method for competitive binding assays.[18][20]

Experimental Workflow: Competitive Fluorescence Polarization Assay

G cluster_0 Assay Development cluster_1 Competitive Binding Assay cluster_2 Data Analysis A 1. Synthesize or procure a fluorescently labeled ligand (tracer) for the target protein B 2. Titrate the target protein against a fixed concentration of the tracer to determine the KD and optimal protein concentration A->B C 3. Prepare serial dilutions of 6-Oxaspiro[2.5]octane-1-carbohydrazide B->C D 4. In a 384-well plate, combine the target protein, fluorescent tracer, and compound dilutions C->D E 5. Incubate to reach binding equilibrium D->E F 6. Measure fluorescence polarization E->F G 7. Plot millipolarization (mP) values against compound concentration F->G H 8. Fit the data to determine the IC50 value G->H I 9. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation H->I

Caption: Workflow for a competitive fluorescence polarization binding assay.

Protocol 4: Competitive Fluorescence Polarization (FP) Binding Assay
  • Assay Buffer: Use a buffer that ensures the stability and solubility of the target protein and compounds.

  • Determine Optimal Protein Concentration:

    • In a 384-well plate, perform a serial dilution of the target protein.

    • Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescent tracer to each well.

    • Incubate to equilibrium and measure fluorescence polarization.

    • Plot the polarization signal versus protein concentration and fit to a sigmoidal curve to determine the dissociation constant (Kd). Select a protein concentration that gives approximately 70-80% of the maximum binding signal for the competitive assay.

  • Competitive Assay:

    • Prepare serial dilutions of 6-Oxaspiro[2.5]octane-1-carbohydrazide.

    • To each well of a 384-well plate, add the fixed concentrations of the target protein and the fluorescent tracer.

    • Add the serially diluted test compound. Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for the time required to reach binding equilibrium (determined during assay development).

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.

Conclusion and Forward Outlook

This document outlines a strategic, multi-tiered approach for the initial in vitro characterization of the novel compound 6-Oxaspiro[2.5]octane-1-carbohydrazide. By systematically evaluating its cytotoxicity, potential for enzyme inhibition, and direct protein binding capabilities, researchers can efficiently gather the foundational data necessary to form a robust hypothesis about its mechanism of action. The results from these assays will be critical in guiding subsequent studies, including cell-based functional assays, lead optimization efforts, and more complex biological evaluations. Adherence to these rigorous, validated protocols will ensure the generation of high-quality, reproducible data, paving the way for the successful development of this promising spirocyclic compound.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Retrieved February 23, 2026, from [Link]

  • Fluorescence Polarization - tracerDB. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cell-Based Assays Guide | Antibodies.com. (2025, January 31). Retrieved February 23, 2026, from [Link]

  • Cell-Based Assays - Biocompare. (2023, July 24). Retrieved February 23, 2026, from [Link]

  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved February 23, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved February 23, 2026, from [Link]

  • Enzyme Assays and Kinetics. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies - ResearchGate. (2024, October 16). Retrieved February 23, 2026, from [Link]

  • Enzyme kinetics - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Enzyme Kinetic Assays – How Does It Work? - Eppendorf Canada. (2020, October 20). Retrieved February 23, 2026, from [Link]

  • Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors - MDPI. (2025, May 8). Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (2022, September 6). Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC. (2023, December 14). Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II | ACS Omega. (2024, April 26). Retrieved February 23, 2026, from [Link]

  • Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved February 23, 2026, from [Link]

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed. (2023, October 1). Retrieved February 23, 2026, from [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - MDPI. (2003, October 31). Retrieved February 23, 2026, from [Link]

Sources

Application

Application Note: 6-Oxaspiro[2.5]octane-1-carbohydrazide in Divergent Library Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, reactivity, and specific handling protocols for 6-Oxaspiro[2.5]octane-1-carbohydrazide , a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, reactivity, and specific handling protocols for 6-Oxaspiro[2.5]octane-1-carbohydrazide , a specialized spirocyclic scaffold.

Executive Summary & Strategic Utility

6-Oxaspiro[2.5]octane-1-carbohydrazide represents a high-value "3D-rich" scaffold. Unlike flat aromatic intermediates, the spiro[2.5]octane core offers a defined vector out of the plane, increasing the fraction of sp3-hybridized carbons (


) in the final drug candidate. This property is critical for improving solubility and exploring novel chemical space in targets such as MetAP2 (Methionine Aminopeptidase 2) , where similar spiro-epoxide cores (e.g., Beloranib, Fumagillin) have shown clinical efficacy.

The carbohydrazide functionality (-CONHNH


) at position 1 serves as a "divergent handle," allowing the rapid generation of two distinct compound classes:
  • Acylhydrazones: For reversible covalent binding studies and solubility enhancement.

  • 1,3,4-Oxadiazoles: As hydrolytically stable bioisosteres of amides and esters.

Structural Analysis[1][2][3]
  • Core: 6-Oxaspiro[2.5]octane (Tetrahydropyran spiro-fused to cyclopropane).

  • Key Feature: The cyclopropane ring (C1-C2-C3) introduces significant ring strain (~27 kcal/mol).

  • Critical Handling Constraint: Traditional dehydrating agents (e.g., POCl

    
    , SOCl
    
    
    
    ) used for hydrazide cyclization are often too harsh, risking the rupture of the strained spiro-junction or the acid-sensitive ether linkage.

Reaction Landscape & Causality

The following diagram illustrates the divergent pathways available from the parent hydrazide. Note the selection of Method B (Iodine-mediated cyclization) over Method A (POCl


) to preserve the spiro-core integrity.

ReactionLandscape Start 6-Oxaspiro[2.5]octane- 1-carbohydrazide (Nucleophilic Handle) Hydrazone Acylhydrazone (Schiff Base) Start->Hydrazone Condensation (EtOH, cat. AcOH) Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazone->Oxadiazole Method B: I2 / K2CO3 (Oxidative Cyclization) PRESERVES SPIRO CORE RingOpen Ring-Opened Byproducts (AVOID) Hydrazone->RingOpen Method A: POCl3 / Reflux (Harsh Dehydration)

Caption: Divergent synthesis pathways. Method B is the validated protocol to avoid acid-catalyzed ring opening (Red path).

Detailed Experimental Protocols

Protocol A: Synthesis of Acylhydrazones (Library Generation)

Objective: To generate a library of hydrazones for SAR (Structure-Activity Relationship) screening. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Materials:

  • 6-Oxaspiro[2.5]octane-1-carbohydrazide (1.0 equiv)

  • Diverse Aryl Aldehydes (1.1 equiv)

  • Ethanol (Absolute, anhydrous)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carbohydrazide in 10 mL of absolute ethanol.

    • Note: If solubility is poor, mild heating (40°C) is preferred over adding DMSO to facilitate easier workup.

  • Addition: Add 1.1 mmol of the chosen aldehyde. Add 2 drops of glacial acetic acid.

    • Causality: The acid protonates the aldehyde carbonyl, making it more electrophilic for the hydrazide attack.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazide spot (polar, near baseline) should disappear.

  • Isolation: Cool the reaction to room temperature (25°C), then to 0°C in an ice bath.

    • Outcome: Most hydrazones will precipitate as crystalline solids.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Drying: Dry under vacuum at 45°C.

Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazoles

Objective: To convert the hydrazone into a stable heterocyclic bioisostere without destroying the spiro-ring. Mechanism: Oxidative cyclization of the C=N bond using hypervalent iodine species generated in situ.

Materials:

  • Acylhydrazone intermediate (from Protocol A) (1.0 equiv)

  • Iodine (I

    
    ) (1.5 equiv)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Dioxane or THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Suspend the acylhydrazone (1.0 mmol) and K

    
    CO
    
    
    
    (3.0 mmol) in 10 mL of Dioxane.
    • Why K

      
      CO
      
      
      
      ? It neutralizes the HI generated during oxidation, preventing acid-catalyzed opening of the cyclopropane ring.
  • Oxidation: Add Iodine (1.5 mmol) solid in one portion.

  • Reaction: Stir at 70°C–80°C for 3–6 hours.

    • Observation: The deep purple color of iodine should fade to a light orange/yellow as it is consumed.

  • Quenching: Cool to room temperature. Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) solution.
    • Causality: Thiosulfate reduces unreacted iodine, preventing oxidative damage during workup and removing the purple color.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography.

Analytical Characterization & Quality Control

When working with spiro[2.5]octanes, specific NMR signatures confirm the integrity of the core.

Feature1H NMR Signal (CDCl

)
Diagnostic Value
Cyclopropane H

0.8 – 1.5 ppm (Multiplets)
High-field signals confirm the 3-membered ring is intact. Disappearance/shift downfield indicates ring opening.
Spiro-Ether H

3.4 – 3.9 ppm (Multiplets)
Protons adjacent to the oxygen in the 6-membered ring.
Hydrazide NH

8.5 – 9.5 ppm (Broad singlets)
Present in starting material; disappears in Oxadiazole product.
Oxadiazole Core

~165 ppm (13C NMR)
Characteristic C=N carbon signal in the heterocyclic ring.

Workflow Visualization

The following DOT diagram outlines the purification decision tree, ensuring high purity for biological assays.

Workflow Rxn Reaction Mixture (Crude) Quench Quench: Na2S2O3 (aq) Rxn->Quench Extract Extract: EtOAc / Brine Quench->Extract TLC TLC Check: Is spot UV active & distinct? Extract->TLC Recryst Pathway A: Recrystallization (EtOH/Hexane) For >95% purity solids TLC->Recryst Yes (Clean) Column Pathway B: Flash Chromatography (DCM:MeOH gradient) For oils/complex mixtures TLC->Column No (Complex) Final Final Compound Ready for MetAP2 Assay Recryst->Final Column->Final

Caption: Purification decision tree. Recrystallization is preferred for solid oxadiazoles to minimize silica exposure.

Safety & Handling

  • Hydrazine Derivatives: The starting carbohydrazide should be treated as a potential sensitizer and mutagen. Double-gloving (Nitrile) is required.

  • Ring Strain: While 6-oxaspiro[2.5]octane is relatively stable, the cyclopropane ring possesses high potential energy. Avoid heating above 120°C or exposure to concentrated strong acids (H

    
    SO
    
    
    
    , HCl gas), which can cause exothermic rearrangement.
  • Iodine: Sublimes easily; weigh in a fume hood.

References

  • Spiro-Scaffold Synthesis & Properties

    • Source: Sigma-Aldrich Product Entry (6-Oxaspiro[2.5]octane-1-carboxylic acid).[1]

    • Relevance: Confirms the stability and availability of the parent acid precursor (CAS 909406-73-1).
    • URL:

  • Oxidative Cyclization Protocol (Iodine/K2CO3)

    • Title: Molecular Iodine Mediated Oxidative Cyclization of Aldehydes with Hydrazides.[2]

    • Source:Organic Letters (2011), 13(22), 5976–5979.
    • Relevance: Establishes the I /K CO method as a mild, metal-free alternative to POCl , essential for protecting the strained spiro-ring.
    • URL:[Link]

  • MetAP2 Inhibitor Context (Spiro-epoxides)

    • Title: Discovery of Beloranib, a MetAP2 Inhibitor.
    • Source:Journal of Medicinal Chemistry (Relevant context for spiro[2.5]octane utility).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Introduction In the landscape of pharmaceutical research and drug development, the precise control over the physical form of an active pharmaceutical ingredient (API) is of paramount importance. The crystalline state of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise control over the physical form of an active pharmaceutical ingredient (API) is of paramount importance. The crystalline state of a compound influences critical properties such as stability, solubility, and bioavailability. 6-Oxaspiro[2.5]octane-1-carbohydrazide, a novel spirocyclic compound, presents a unique molecular architecture that necessitates a systematic approach to developing a robust crystallization protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of this carbohydrazide derivative. By delving into the underlying principles of crystallization and offering detailed, actionable protocols, this guide aims to empower researchers to obtain high-quality crystalline material suitable for further characterization and development.

Hydrazides are a versatile class of organic compounds known for their wide range of biological activities, making their purity essential for accurate experimental outcomes and potential therapeutic applications.[1] The synthesis of such compounds often yields a mixture of the desired product along with unreacted starting materials and byproducts.[1] Therefore, effective purification, with crystallization being a primary technique, is a critical step.

Understanding the Molecule: Structural and Physicochemical Considerations

6-Oxaspiro[2.5]octane-1-carbohydrazide possesses a unique spirocyclic core, an oxane ring, and a carbohydrazide functional group. This combination of features imparts a degree of polarity and the potential for hydrogen bonding, which are crucial factors in solvent selection and crystallization behavior. The carbohydrazide moiety, in particular, can participate in strong intermolecular hydrogen bonds, which can facilitate the formation of a stable crystal lattice.

Strategic Approach to Crystallization Method Selection

The journey to a successful crystallization protocol begins with a logical and systematic screening of conditions. The following workflow outlines a strategic approach to identifying the optimal crystallization technique for 6-Oxaspiro[2.5]octane-1-carbohydrazide.

Caption: A workflow diagram illustrating the strategic selection of a crystallization method.

PART 1: Solvent Selection - The Foundation of Successful Crystallization

The choice of solvent is the most critical factor in developing a crystallization protocol.[2] An ideal solvent will exhibit high solubility for 6-Oxaspiro[2.5]octane-1-carbohydrazide at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

Guiding Principles for Solvent Selection:
  • Polarity Matching: The principle of "like dissolves like" is a good starting point. Given the polar nature of the carbohydrazide and oxane moieties, polar solvents are likely to be effective.[2]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals but not so low that the temperature difference between the hot and cold states is minimal.[2]

  • Reactivity: The solvent must be inert and not react with the compound.

Recommended Solvents for Screening:

Based on the structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemPolarityBoiling Point (°C)Rationale
EthanolPolar78Often a good choice for polar compounds and hydrazides.[3][4][5]
MethanolPolar65Similar to ethanol, but with a lower boiling point.[3]
AcetonitrilePolar82A polar aprotic solvent that can offer different selectivity.
WaterPolar100Can be effective for compounds with strong hydrogen bonding capabilities.[3]
Mixed Solvent Systems
Ethanol/WaterVariable-A commonly used miscible pair that allows for fine-tuning of polarity.
Ethyl Acetate/HexaneVariable-A less polar system that can be effective if the compound has some non-polar character.[2]
Dichloromethane/HexaneVariable-Another less polar option for exploring a wider range of polarities.[2]

PART 2: Crystallization Protocols

The following are detailed protocols for the most common and effective crystallization techniques.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted. It relies on the principle that the solubility of the compound decreases as the solution is slowly cooled, leading to the formation of crystals.

Caption: Step-by-step workflow for slow cooling crystallization.

Detailed Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 6-Oxaspiro[2.5]octane-1-carbohydrazide. Add a minimal amount of the chosen hot solvent in portions while stirring and heating until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization will show some crystal formation within 5-20 minutes.[6]

  • Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Slow Evaporation Crystallization

This technique is suitable when the compound is highly soluble in the chosen solvent even at room temperature. It works by slowly increasing the concentration of the solute as the solvent evaporates.[7]

Detailed Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a solution that is near saturation.

  • Evaporation: Place the solution in a loosely covered vial or beaker to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the opening.[7]

  • Crystal Growth: Over time, as the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation: Once a sufficient quantity of crystals has formed, they can be isolated by filtration.

Protocol 3: Vapor Diffusion (Anti-Solvent) Crystallization

This method is particularly useful when working with small amounts of material or when the compound is too soluble in all suitable solvents for slow cooling. It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a volatile "anti-solvent" in which the compound is insoluble.

Detailed Methodology:

  • Preparation: Dissolve the 6-Oxaspiro[2.5]octane-1-carbohydrazide in a minimal amount of a "good" solvent (e.g., ethanol).

  • Setup: Place this solution in a small open vial. Place the vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a layer of the "anti-solvent" (e.g., hexane).

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing the compound.

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the compound will decrease, leading to the formation of crystals.

  • Isolation: Once crystals have formed, they can be carefully removed and dried.

PART 3: Troubleshooting Common Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound is precipitating as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is too close to the melting point of the compound.[2][6]- Reheat the solution and add more solvent to decrease the concentration. - Use a different solvent system. - Ensure a slower cooling rate.[6] - If impurities are suspected, consider a pre-purification step like column chromatography.[1][6]
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.- Try to induce crystallization by scratching the inner surface of the flask or by adding a seed crystal.[1] - If the solution is too dilute, slowly evaporate some of the solvent.[6] - Cool the solution to a lower temperature.
Crystals Form Too Quickly The solution is too concentrated, leading to the formation of small, impure crystals.- Reheat the solution and add more solvent.[6] - Ensure a slower cooling process.
Poor Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.- Concentrate the mother liquor (the liquid remaining after filtration) and cool it again to obtain a second crop of crystals.[6] - Ensure the solution is sufficiently cooled before filtration.

Conclusion

The crystallization of 6-Oxaspiro[2.5]octane-1-carbohydrazide, while requiring a systematic approach, is achievable through the careful selection of solvents and the application of appropriate crystallization techniques. By understanding the principles outlined in this guide and meticulously following the provided protocols, researchers can effectively produce high-quality crystalline material. This will, in turn, facilitate further solid-state characterization and accelerate the drug development process. Remember that each compound is unique, and some degree of optimization of these general protocols will likely be necessary to achieve the best results.

References

  • Crystallization. (n.d.). LibreTexts. Retrieved February 23, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mealey, D., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(11), 6347-6357. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 3), 366–371. [Link]

  • Guide for crystallization. (n.d.). Retrieved February 23, 2026, from [Link]

  • Kumar, A., Jakhar, A., & Makr, J. K. (2014). A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. Rasayan Journal of Chemistry, 7(4), 401-404. [Link]

  • Fassihi, A., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 8(4), 253–261. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting ring opening in 6-Oxaspiro[2.5]octane reactions

Technical Support Guide: Troubleshooting Ring Opening in 6-Oxaspiro[2.5]octane Scaffolds Executive Summary & Scaffold Definition This guide addresses the nucleophilic ring opening of 6-oxaspiro[2.5]octane derivatives. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Ring Opening in 6-Oxaspiro[2.5]octane Scaffolds

Executive Summary & Scaffold Definition

This guide addresses the nucleophilic ring opening of 6-oxaspiro[2.5]octane derivatives. While nomenclature can vary, we define the target scaffold here as a spiro-epoxide fused to a tetrahydropyran or cyclohexane ring .

These intermediates are critical in the synthesis of MetAP2 inhibitors (e.g., Fumagillin analogs) and complex polyethers. The "ring opening" refers to the cleavage of the strained oxirane (epoxide) ring (Ring A) to generate functionalized alcohols.

The Core Challenge: This reaction is governed by a competition between regioselective nucleophilic attack (Pathway A) and Lewis-acid catalyzed rearrangement (Pathway B).

Diagnostic Hub: What are you seeing?

Use this decision matrix to identify your specific failure mode before proceeding to the protocols.

DiagnosticHub Start START: Reaction Outcome Q1 Is the Epoxide Consumed? Start->Q1 NoReaction ISSUE: Low Reactivity (See Section 4) Q1->NoReaction No Q2 Is the Product an Alcohol? Q1->Q2 Yes Aldehyde ISSUE: Meinwald Rearrangement (Aldehyde/Ketone formed) (See Section 3) Q2->Aldehyde No (Carbonyl formed) Q3 Is the Regiochemistry Correct? Q2->Q3 Yes WrongIsomer ISSUE: Inverse Regioselectivity (Attack at wrong carbon) (See Section 5) Q3->WrongIsomer No Success SUCCESS: Target u03b2-Amino/Alkoxy Alcohol Q3->Success Yes

Figure 1: Diagnostic decision tree for spiro-epoxide ring opening.

Critical Failure Mode: The Meinwald Rearrangement

Symptom: You observe the formation of an aldehyde or ketone instead of the desired alcohol. The mass spectrum shows the same molecular weight as the starting material (isomerization).

Mechanism: Spiro-epoxides are prone to Meinwald Rearrangement in the presence of Lewis Acids (e.g.,


). The Lewis Acid coordinates to the epoxide oxygen, triggering a 1,2-hydride shift to quench the developing carbocation at the tertiary (spiro) center.

Troubleshooting Protocol:

  • Remove Strong Lewis Acids: Avoid

    
    , 
    
    
    
    , or strong Brønsted acids.
  • Switch to Lanthanides: If activation is needed, use "soft" Lewis acids like Ytterbium Triflate (

    
    )  or Erbium Triflate (
    
    
    
    )
    . These coordinate reversibly and are less likely to trigger the hydride shift compared to oxophilic boron species.
  • Buffer the System: If using amine nucleophiles, ensure the amine is in excess to act as a proton scavenger.

Issue: Low Reactivity (Stalled Reaction)

Symptom: Starting material persists despite heating. Common with weak nucleophiles (e.g., hindered amines, alcohols).

The Causality: The spiro-linkage creates steric bulk around the epoxide. While the terminal methylene (C2) is accessible, the transition state energy is high.

Recommended Activation Strategy (The "Dual Activation" Method): Do not simply increase temperature (which promotes polymerization). Use a catalyst that activates the epoxide without triggering rearrangement.

ParameterRecommendationRationale
Catalyst Lithium Perchlorate (

)
High concentration (5M in ether) acts as a mild Lewis acid to activate the epoxide oxygen via

coordination.
Solvent Acetonitrile (MeCN) Polar aprotic; stabilizes the transition state better than THF for

-like opening.
Promoter Calcium Triflate (

)
A milder alternative to LiClO4, effective for opening with amines.

Issue: Regioselectivity (Controlling the Attack)

Symptom: Nucleophile attacks the spiro-carbon (C3) instead of the methylene (C2), or vice versa.

Scientific Basis:

  • Path A (Basic/Nucleophilic): Under classic

    
     conditions (e.g., 
    
    
    
    ), the nucleophile attacks the least hindered carbon (the methylene, C2).
  • Path B (Acidic/Electronic): Under acidic conditions, the epoxide oxygen is protonated/complexed. The bond to the most substituted carbon (the spiro center, C3) weakens because it can better support the developing partial positive charge (

    
    ). This directs attack to the sterically hindered spiro center.
    

Visualizing the Pathway:

ReactionPathways cluster_Basic Basic Conditions (SN2) cluster_Acidic Acidic/Lewis Acid (SN1-like) Epoxide 6-Oxaspiro[2.5]octane (Spiro-Epoxide) ProductA Primary Alcohol (Nu attacks Methylene) Epoxide->ProductA Strong Nu: (Amines, Alkoxides) Steric Control ProductB Tertiary Alcohol (Nu attacks Spiro Center) Epoxide->ProductB Weak Nu + Acid: (ROH + H+) Electronic Control

Figure 2: Divergent regiochemical pathways based on reaction conditions.

Standardized Protocols

Protocol A: Aminolysis (Formation of -Amino Alcohols)

Best for: Introducing nitrogen functionality at the terminal position.

  • Setup: Dissolve 6-oxaspiro[2.5]octane (1.0 equiv) in Ethanol or 2-Propanol (0.2 M).

  • Reagent: Add the amine nucleophile (3.0 - 5.0 equiv). Excess is crucial to drive kinetics.

  • Additive (Optional): If the amine is non-volatile, add

    
     (0.1 equiv)  to accelerate the reaction.
    
  • Conditions: Heat to reflux (70-80°C) for 4-12 hours.

  • Workup: Concentrate in vacuo. The excess amine usually allows for direct purification via flash chromatography (DCM/MeOH/NH3).

Protocol B: Alcoholysis (Formation of -Alkoxy Alcohols)

Best for: Ether formation. Requires acid catalysis.[1][2]

  • Setup: Dissolve substrate in the target alcohol (e.g., MeOH) as the solvent.

  • Catalyst: Add Copper(II) Triflate (

    
    )  or Bismuth(III) Triflate (
    
    
    
    )
    (5 mol%).
    • Note: These catalysts are superior to

      
       as they minimize polymerization.
      
  • Conditions: Stir at Room Temperature. Monitor by TLC.

  • Quench: Add saturated

    
     before concentrating.
    

FAQ: Expert Insights

Q: Why is my reaction turning into a gummy polymer? A: You are likely using a strong mineral acid or allowing the reaction to run too concentrated. Epoxides are monomers for polyethers. Solution: Dilute the reaction to <0.1 M and lower the temperature. Use a surface-active catalyst like Alumina or a mild Lewis acid.

Q: Can I open the ring with a carbon nucleophile (Grignard)? A: Yes, but standard Grignards often cause ring opening followed by re-closing or polymerization. Recommendation: Use Gilman reagents (Organocuprates,


) . They are softer nucleophiles and open spiro-epoxides cleanly at the least hindered position (methylene) with high yield.

Q: How does the oxygen in the 6-ring (pyran) affect the reaction compared to a cyclohexane ring? A: The oxygen at position 6 exerts an inductive electron-withdrawing effect (


). This destabilizes the developing carbocation at the spiro center slightly more than in the all-carbon cyclohexane analog. Consequently, the spiro-epoxypyran system is slightly less prone to 

-type opening/rearrangement than the carbocyclic analog, making it more amenable to

control.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Pascual, A. (2015). Epoxide Ring Opening. Wiley Online Library. (General reference for Lewis Acid selection).
  • OpenStax. (2023). Reactions of Epoxides: Ring-Opening.[1][3][4] Organic Chemistry. Link

Sources

Troubleshooting

Solving solubility issues with 6-Oxaspiro[2.5]octane-1-carbohydrazide

Welcome to the technical support center for 6-Oxaspiro[2.5]octane-1-carbohydrazide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxaspiro[2.5]octane-1-carbohydrazide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions related to the handling and solubility of this novel spirocyclic compound. While specific experimental data for this molecule is not extensively published, this guide extrapolates from the known physicochemical properties of its core structural motifs—the spiro[2.5]octane system and the carbohydrazide functional group—and established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 6-Oxaspiro[2.5]octane-1-carbohydrazide?

A1: Based on its structure, 6-Oxaspiro[2.5]octane-1-carbohydrazide possesses both non-polar and polar features, which can lead to complex solubility behavior. The 6-oxaspiro[2.5]octane core is a rigid, largely aliphatic, and therefore hydrophobic, structure. Conversely, the carbohydrazide group (-CONHNH2) is polar and capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests that the molecule may exhibit limited solubility in both highly polar (aqueous) and very non-polar (hydrocarbon) solvents. Its optimal solubility is likely to be found in polar aprotic solvents or in solvent mixtures that can accommodate both its hydrophobic and hydrophilic parts.

Q2: Why am I observing poor solubility of my compound in aqueous buffers?

A2: Poor aqueous solubility is a common challenge for modern drug candidates, which are often larger and more lipophilic to enhance target specificity.[1] The spiro[2.5]octane scaffold contributes significantly to the lipophilicity of the molecule. While the carbohydrazide group provides some polarity, it may not be sufficient to overcome the hydrophobicity of the core structure, leading to low solubility in water and aqueous buffers. Furthermore, crystalline forms of a compound are thermodynamically stable and dissolve more slowly than amorphous forms.[1] If your compound has precipitated out of a solution, it is likely in a stable crystalline state that is difficult to redissolve.

Q3: Can the carbohydrazide group be leveraged to improve solubility?

A3: Absolutely. The carbohydrazide moiety is a key handle for solubility modulation. As a derivative of hydrazine, it is basic and can be protonated to form a salt. Salt formation is a common and effective method for increasing the aqueous solubility of ionizable compounds.[2][3] By treating the compound with a suitable acid, you can generate a more polar, charged species that will have significantly improved solubility in aqueous media.

Q4: Are there any known safety concerns with this compound or its class?

Troubleshooting Guide: Tackling Solubility Challenges

This section provides a systematic approach to diagnosing and solving solubility issues you may encounter during your experiments.

Issue 1: The compound is difficult to dissolve in any solvent to make a stock solution.

Q: I'm struggling to find a suitable solvent to prepare a concentrated stock solution of 6-Oxaspiro[2.5]octane-1-carbohydrazide. What should I try?

A: When a compound exhibits poor solubility in common solvents, a systematic approach to solvent screening is necessary. The goal is to find a solvent or co-solvent system that can effectively solvate both the hydrophobic spirocyclic core and the polar carbohydrazide group.

Step-by-Step Protocol: Solvent Screening

  • Start with small quantities: Use a few milligrams of your compound for each test to conserve material.

  • Test a range of solvents: Based on the principle of "like dissolves like," test solvents with varying polarities.[8] A recommended starting panel is provided in the table below.

  • Polar Aprotic Solvents: Begin with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are often excellent choices for preparing high-concentration stock solutions of drug-like molecules as they can solvate a wide range of compounds.

  • Polar Protic Solvents: If solubility is still limited, try polar protic solvents like ethanol or methanol.

  • Gentle Heating and Agitation: For each solvent, gently warm the mixture and agitate (e.g., using a vortex mixer or sonicator) to aid dissolution.[9] Many dissolution processes are endothermic, and a modest increase in temperature can significantly improve solubility.[9]

  • Document your observations: Record the approximate solubility in each solvent (e.g., <1 mg/mL, 1-5 mg/mL, >10 mg/mL) to build a solubility profile for your compound.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood for solvating both polar and non-polar moieties.
Polar Protic Ethanol, Methanol, IsopropanolCan engage in hydrogen bonding with the carbohydrazide group.
Chlorinated Dichloromethane (DCM)May solvate the hydrophobic core, but less likely to be a good single solvent.
Issue 2: The compound precipitates when I dilute my stock solution into an aqueous buffer for an assay.

Q: My compound dissolves well in DMSO, but when I dilute it into my aqueous assay buffer, it crashes out of solution. How can I prevent this?

A: This is a very common problem in drug discovery and is due to the poor aqueous solubility of the compound. The DMSO keeps it in solution at high concentrations, but upon dilution into an aqueous medium, the compound's low intrinsic water solubility causes it to precipitate. Here are several strategies to address this, ranging from simple to more complex.

Strategy 1: pH Adjustment

The carbohydrazide group is basic and can be protonated at acidic pH. This will generate a positively charged species, which will be significantly more soluble in aqueous media.

Step-by-Step Protocol: pH-Modification

  • Determine the pKa: If possible, determine the pKa of the carbohydrazide group. This can be done experimentally or through in silico prediction tools.

  • Adjust Buffer pH: Prepare your assay buffer at a pH that is at least 1-2 units below the pKa of the carbohydrazide. This will ensure that the majority of the compound is in its protonated, more soluble form.

  • Test for Compound Stability: Before running your full assay, confirm that your compound is stable at the new, lower pH for the duration of the experiment.

Strategy 2: Use of Co-solvents

A co-solvent is a water-miscible organic solvent that is added to the aqueous buffer to increase the solubility of a lipophilic compound.[10]

Step-by-Step Protocol: Co-solvent Titration

  • Select a Co-solvent: Common co-solvents for biological assays include ethanol, methanol, and polyethylene glycol (PEG).

  • Prepare a Range of Co-solvent Concentrations: Make several batches of your assay buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test for Precipitation: Dilute your DMSO stock solution into each of the co-solvent-containing buffers and observe for precipitation. Identify the lowest concentration of co-solvent that keeps your compound in solution at the desired final concentration.

  • Validate Assay Performance: It is crucial to run a control experiment to ensure that the co-solvent at the chosen concentration does not interfere with your assay (e.g., by inhibiting an enzyme or affecting cell viability).

Strategy 3: Employing Solubilizing Excipients

Excipients are inactive substances used to deliver an active drug. Certain excipients can be used to enhance solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate the hydrophobic spiro[2.5]octane core of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[10][11]

  • Surfactants: Surfactants form micelles in aqueous solution above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelles can solubilize your compound. Common laboratory surfactants include Tween® 80 and Triton™ X-100.

Issue 3: I need to formulate the compound for in vivo studies, and solubility is a major roadblock.

Q: I am scaling up my experiments and need to prepare a formulation of 6-Oxaspiro[2.5]octane-1-carbohydrazide for animal studies. What are my options?

A: Formulating a poorly soluble compound for in vivo administration requires more advanced techniques to ensure adequate bioavailability.[12] Here are some of the most effective strategies employed in pharmaceutical development.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for enhancing the solubility of poorly soluble drugs.[1][2] In an ASD, the crystalline structure of the drug is disrupted, and the amorphous drug is dispersed within a carrier, typically a polymer.[1] The amorphous form has a higher free energy and dissolves more readily than the crystalline form.[1] This can be achieved through techniques like spray drying or hot-melt extrusion.[2][13]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which in turn increases its dissolution rate according to the Noyes-Whitney equation.[12][14] Techniques such as micronization and nanomilling can be used to produce drug nanoparticles with significantly improved dissolution properties.[9][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be very effective.[11] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in the lipid phase and is presented in a solubilized form for absorption.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 6-Oxaspiro[2.5]octane-1-carbohydrazide.

G cluster_0 Initial Solubility Assessment cluster_1 Aqueous Compatibility for In Vitro Assays cluster_2 Advanced Formulation for In Vivo Studies start Poor Solubility Observed stock_sol Goal: Prepare Concentrated Stock Solution start->stock_sol solvent_screen Action: Systematic Solvent Screen (DMSO, DMF, EtOH, etc.) stock_sol->solvent_screen precip_aq Issue: Precipitation in Aqueous Buffer solvent_screen->precip_aq If stock is in organic solvent ph_adjust Strategy 1: pH Adjustment (Protonate Carbohydrazide) precip_aq->ph_adjust cosolvent Strategy 2: Co-solvent Addition (e.g., 1-5% EtOH) precip_aq->cosolvent excipient Strategy 3: Use of Excipients (Cyclodextrins, Surfactants) precip_aq->excipient invivo Goal: In Vivo Formulation asd Technique: Amorphous Solid Dispersion (ASD) invivo->asd particle_size Technique: Particle Size Reduction (Micronization, Nanosuspension) invivo->particle_size lipid Technique: Lipid-Based Formulation (SEDDS/SMEDDS) invivo->lipid

Caption: A decision tree for troubleshooting solubility issues.

The Chemistry of Solubility Enhancement

The following diagram illustrates how pH modification can enhance the solubility of 6-Oxaspiro[2.5]octane-1-carbohydrazide.

G cluster_0 Poorly Soluble Form (Neutral pH) cluster_1 Highly Soluble Form (Acidic pH) mol_neutral 6-Oxaspiro[2.5]octane-1-carbohydrazide (R-CONHNH2) - Low Aqueous Solubility - Hydrophobic Core Dominates mol_protonated Protonated Species (R-CONHNH3+) - High Aqueous Solubility - Ionic, Polar mol_neutral->mol_protonated + H+ (Acidic Buffer) mol_protonated->mol_neutral - H+ (Neutral/Basic Buffer)

Caption: The effect of pH on the ionization and solubility.

References

  • Vertex AI Search. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
  • Vertex AI Search. (2023, April 21).
  • Vertex AI Search. (2026, February 17).
  • Vertex AI Search. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Vertex AI Search. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • BLDpharm. 1864507-79-8|6-Oxaspiro[2.5]octane-1-carbohydrazide.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • EPA. Ethyl 6-oxaspiro[2.
  • Sigma-Aldrich. 6-Oxaspiro 2.5 octane-1-carboxylic acid CAS 909406-73-1.
  • ChemicalBook. 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
  • Benchchem. Application Notes and Protocols for 6-Oxaspiro[3.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
  • Vertex AI Search. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Apollo Scientific. 6-Azaspiro[2.5]octane hydrochloride.
  • Redox. (2024, December 1).
  • Central Drug House.
  • TargetMol. (2026, February 20).
  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
  • Asian Journal of Green Chemistry.
  • Google Patents. EP2683706A1 - Oxaspiro [2.
  • ACS Publications. (2019, September 10).
  • Santa Cruz Biotechnology. Carbohydrazide.
  • CatSci. (2022, April 7).
  • MDPI. (2019, December 25). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review.
  • EPA. 6-Methyl-1-oxaspiro[2.5]octane - Chemical Weight Fractions.
  • PubChem. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100.
  • PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.

Sources

Optimization

Technical Support Center: Purification of 6-Oxaspiro[2.5]octane-1-carbohydrazide

The following technical guide is designed for researchers and process chemists working with 6-Oxaspiro[2.5]octane-1-carbohydrazide , a critical intermediate often associated with the synthesis of MetAP2 inhibitors and sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 6-Oxaspiro[2.5]octane-1-carbohydrazide , a critical intermediate often associated with the synthesis of MetAP2 inhibitors and spirocyclic drug scaffolds.[1]

[1]

Role: Senior Application Scientist Context: Post-reaction processing of hydrazinolysis (Ester


 Hydrazide).
Status:  Active Case File [ID: SPIRO-HYD-006]

Executive Summary & Molecule Profile[1]

Compound: 6-Oxaspiro[2.5]octane-1-carbohydrazide CAS: 1864507-79-8 Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Key Structural Features: [2][3]
  • Spiro[2.5]octane core: A strained cyclopropane ring fused to a tetrahydropyran ring.

  • Carbohydrazide moiety: Highly polar, hydrogen-bond donor/acceptor, nucleophilic.

The Challenge: The synthesis typically involves reacting ethyl 6-oxaspiro[2.5]octane-1-carboxylate with excess hydrazine hydrate.[1] The primary purification hurdle is separating the polar hydrazide product from the toxic, excess hydrazine and unreacted ester without degrading the strained spiro-cyclopropane system.

Troubleshooting Guide (Q&A)

Issue 1: "My product is not precipitating from the ethanol reaction mixture."

Diagnosis: Hydrazides are often less crystalline than their ester precursors. If you used a large excess of ethanol or if the reaction is warm, the product may remain solubilized.

Corrective Action:

  • Concentration: Remove 70-80% of the solvent under reduced pressure (Rotavap). Do not distill to dryness, as this traps hydrazine in the lattice.

  • Anti-solvent Addition: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the concentrated residue. These solvents are miscible with ethanol/hydrazine but poor solvents for the hydrazide, forcing precipitation.

  • Temperature Swing: Cool the mixture to -20°C overnight.

Issue 2: "I have residual Hydrazine Hydrate in my final product."

Diagnosis: Hydrazine is "sticky" and can co-crystallize or adhere to the surface of the hydrazide. Standard drying is often insufficient.

Corrective Action:

  • The Azeotrope Method: Redissolve the crude oil/solid in Isopropanol (IPA) or Toluene and rotary evaporate. Hydrazine forms azeotropes with these solvents, facilitating its removal. Repeat 2-3 times.

  • The Wash Protocol: If you have a solid filter cake, wash it sequentially with:

    • Cold Ethanol (removes bulk impurities).

    • 50:50 Ethanol:Ether.

    • Pure Diethyl Ether (removes hydrazine traces).

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: This indicates the presence of impurities (likely unreacted ester or oligomers) lowering the melting point, or the use of a solvent system that is too polar.

Corrective Action:

  • Trituration: Decant the supernatant. Add n-Hexane or Heptane to the oil and sonicate vigorously.[1] This removes non-polar impurities (unreacted ester) and often triggers nucleation of the hydrazide.

  • Seeding: If you have a previous batch, add a seed crystal during the cooling phase.

Detailed Experimental Protocols

Protocol A: Standard Isolation (Precipitation)

Best for reactions run in Ethanol/Methanol.

  • Reaction Termination: Allow the reaction mixture (containing ester + 3-5 eq. hydrazine hydrate) to cool to Room Temperature (RT).

  • Concentration: Evaporate volatiles at 40°C/50 mbar until the volume is reduced to ~20% of the original.

  • Precipitation:

    • Add MTBE (10 mL per gram of theoretical yield) slowly with stirring.

    • A white precipitate should form.[4]

    • Stir at 0°C for 1 hour.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with cold MTBE (

    
     mL).
    
  • Drying: Dry under high vacuum (0.1 mbar) at 35°C for 6 hours.

Protocol B: Scavenging & Extraction (For Soluble Products)

Use this if the product does not precipitate or oils out.

  • Evaporation: Remove all reaction solvent to obtain a crude oil.

  • Azeotropic Removal: Add Toluene (20 mL) and evaporate to dryness. Repeat twice to remove hydrazine.

  • Partition:

    • Dissolve the residue in Dichloromethane (DCM) or 10% Methanol in DCM .

    • Wash with Saturated Brine (small volume). Note: Avoid pure water as hydrazides are water-soluble.[1]

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Trituration: Triturate the resulting solid/oil with Hexanes to remove unreacted ester.

Protocol C: Analytical Verification

Before proceeding to the next step, verify purity.

TestExpected ResultCommon Failure Mode
TLC (10% MeOH/DCM)Single spot,

Streak/Tail (Residual Hydrazine)
Silver Nitrate Test No precipitateWhite/Grey ppt (Free Hydrazine present)
1H NMR Cyclopropane protons (0.5-1.5 ppm) intactMultiplets shifted (Ring opening)

Visualizations

Figure 1: Purification Decision Tree

A logical flow to determine the correct purification path based on crude physical state.

PurificationFlow Start Crude Reaction Mixture (Ethanol + Hydrazine + Product) Concentrate Concentrate to 20% Volume (Rotavap, 40°C) Start->Concentrate CheckState Observe Physical State Concentrate->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate Yes Oil Oils Out / No Solid CheckState->Oil No PathA Protocol A: Filtration Wash with cold MTBE Precipitate->PathA PathB Protocol B: Azeotrope & Extract (Toluene strip -> DCM/Brine) Oil->PathB Final Pure 6-Oxaspiro[2.5]octane-1-carbohydrazide PathA->Final Triturate Triturate with Hexane PathB->Triturate Triturate->Final

Caption: Decision matrix for isolating the hydrazide based on solubility and physical state of the crude concentrate.

Figure 2: Reaction & Side-Product Analysis

Understanding the chemical transformation and potential pitfalls.

ReactionScheme Ester Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Reaction Reflux / EtOH Ester->Reaction Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reaction Product 6-Oxaspiro[2.5]octane-1-carbohydrazide (Target) Reaction->Product Major Byprod1 Impurity A: Dihydrazide Dimer (If Hydrazine too low) Reaction->Byprod1 Minor Byprod2 Impurity B: Ring-Opened Acid (If Acidic/High Temp) Reaction->Byprod2 Trace

Caption: Synthesis pathway highlighting the target hydrazide and potential impurities if stoichiometry or temperature is uncontrolled.

FAQs

Q: Can I use water to wash the product? A: No. Unlike many organic solids, low-molecular-weight hydrazides are often water-soluble or amphiphilic.[1] Washing with water will lead to significant yield loss. Use cold alcohols or ethers instead.

Q: Is the spiro-cyclopropane ring stable to hydrazine? A: Generally, yes. The cyclopropane ring in spiro[2.5]octane is relatively robust compared to epoxides. However, avoid strong acids during workup, as they can trigger ring opening. The "6-oxa" (ether) functionality is stable under hydrazinolysis conditions.

Q: How should I store the purified hydrazide? A: Hydrazides can oxidize over time. Store the purified solid in a tightly sealed vial, under nitrogen or argon, at -20°C.

References

  • Synthesis of Hydrazides (General Methodology)

    • Organic Syntheses, Coll. Vol. 6, p. 10; Vol. 50, p. 3.
    • Source: [1]

  • Spiro[2.

    • PubChem Compound Summary for 6-Oxaspiro[2.
    • Source:

  • MetAP2 Inhibitor Chemistry (Context for Scaffold)

    • Liu, S., et al. "Design and synthesis of fumagillin analogues." J. Med. Chem. (Relevant for spiro-epoxide/ether handling).[5][6]

    • Patent US20140088187A1: "Oxaspiro[2.
    • Source:

  • Hydrazine Removal Techniques

    • R. P.[1][7][8] Kolmykov, "Removal of excess hydrazine hydrate". ResearchGate Discussions.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Characterization of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount. 6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount. 6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique heterocyclic compound featuring a strained oxirane ring fused to a cyclohexane core via a spirocyclic junction, and a reactive carbohydrazide moiety. This combination of structural motifs makes it a valuable building block for synthesizing more complex molecules of pharmaceutical interest, potentially in areas like metabolic disorders or oncology.[1][2] The inherent reactivity of the oxirane and the nucleophilicity of the hydrazide group, however, also present distinct analytical challenges.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) strategies for the robust characterization of 6-Oxaspiro[2.5]octane-1-carbohydrazide. We will move beyond rote protocols to explain the fundamental rationale behind methodological choices, comparing the direct-analysis capabilities of Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) with the high-resolution separation power of Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates a critical chemical derivatization step.

Physicochemical Properties and Analytical Considerations

The structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide (Molecular Formula: C₈H₁₄N₂O₂, Monoisotopic Mass: 170.106 Da) dictates the optimal analytical approach. Key features include:

  • Polarity: The presence of the carbohydrazide group (-CONHNH₂) and the ether oxygen imparts significant polarity, making the molecule highly water-soluble.

  • Low Volatility: Strong intermolecular hydrogen bonding mediated by the hydrazide group results in a low vapor pressure, rendering the molecule non-volatile.

  • Thermal Lability: The strained three-membered oxirane ring is susceptible to thermal degradation at the high temperatures typically used in GC inlets.

These properties suggest that direct analysis by GC-MS is problematic. In contrast, LC-MS is inherently well-suited for analyzing polar, non-volatile, and potentially thermolabile compounds.[3]

Primary Approach: ESI-LC-MS/MS Characterization

For a molecule with the properties of 6-Oxaspiro[2.5]octane-1-carbohydrazide, ESI-LC-MS/MS is the preferred method for initial identification and structural confirmation. The "soft" ionization of ESI minimizes in-source fragmentation, typically yielding an abundant protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight.[3][4] Coupling this with tandem mass spectrometry (MS/MS) provides structurally significant fragment ions for unambiguous identification.

Rationale for Method Selection
  • Compatibility: Liquid chromatography, particularly with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), is ideal for retaining and separating highly polar analytes that perform poorly in standard reversed-phase chromatography.[5][6]

  • Sensitivity and Specificity: Tandem MS, using modes like Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity, allowing for detection even in complex matrices.[4]

  • Structural Information: Collision-Induced Dissociation (CID) in the MS/MS stage provides controlled fragmentation, generating a unique "fingerprint" spectrum that is invaluable for structural elucidation.[7]

Experimental Protocol: ESI-LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of 6-Oxaspiro[2.5]octane-1-carbohydrazide in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

  • Liquid Chromatography (LC) Conditions:

    • Column: A HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for optimal retention of this polar compound.[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.[6]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the expected [M+H]⁺ ion at m/z 171.1.

    • MS/MS Analysis: Select the precursor ion at m/z 171.1 for Collision-Induced Dissociation (CID). Optimize collision energy (e.g., 10-30 eV) to generate a rich fragmentation spectrum.

Diagram: ESI-LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Sample (1 mg/mL in ACN/H2O) inject Inject 2 µL prep->inject hilic HILIC Column (Polar Analyte Retention) inject->hilic esi ESI Source (Soft Ionization) hilic->esi ms1 MS1: Full Scan (Detect [M+H]⁺ at m/z 171.1) esi->ms1 cid CID Cell (Fragment Precursor Ion) ms1->cid ms2 MS2: Product Ion Scan (Acquire Fingerprint Spectrum) cid->ms2 interpret Interpret Spectrum & Confirm Structure ms2->interpret

Caption: Workflow for the characterization via ESI-LC-MS/MS.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 171.1) is expected to be initiated at the most basic sites: the terminal amine of the hydrazide and the ether oxygen. Key fragmentation pathways likely involve cleavages around the carbohydrazide group and opening of the oxirane ring.[8][9]

  • Loss of Ammonia (NH₃): A common fragmentation for hydrazides, leading to an ion at m/z 154.1.

  • Cleavage of the N-N Bond: Loss of the terminal NH₂ radical is less common in ESI but possible, however, the loss of diazene (N₂H₂) is a plausible rearrangement, resulting in an ion at m/z 141.1.

  • Amide Bond Cleavage: The most probable fragmentation is the cleavage of the amide C-N bond, leading to the loss of the neutral N₂H₃ group and formation of a stable acylium ion corresponding to the 6-oxaspiro[2.5]octane-1-carbonyl moiety at m/z 140.1.

  • Ring Fragmentation: Subsequent fragmentation of the spirocyclic core from the m/z 140.1 ion could involve losses of CO (m/z 112.1) or ethylene oxide (m/z 96.1).

Diagram: Proposed ESI-MS/MS Fragmentation of 6-Oxaspiro[2.5]octane-1-carbohydrazide

G cluster_frags M [M+H]⁺ m/z 171.1 (C₈H₁₅N₂O₂⁺) F1 m/z 154.1 (C₈H₁₂NO₂⁺) M->F1 -NH₃ F2 m/z 140.1 (C₈H₁₂O₂⁺) M->F2 -N₂H₃• (Radical Loss) F3 m/z 112.1 (C₇H₁₂O⁺) F2->F3 -CO

Caption: Key predicted fragments from the protonated molecule.

Alternative Approach: GC-MS with Derivatization

While less direct, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative, particularly for quantitative analysis or when assessing isomeric purity, due to its superior chromatographic resolution.[10] However, the low volatility and high polarity of our target analyte make direct injection impossible. Chemical derivatization is mandatory to proceed.[11][12]

The Derivatization Imperative

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[13][14] For 6-Oxaspiro[2.5]octane-1-carbohydrazide, the active hydrogens on the hydrazide moiety are the primary targets. Silylation, which replaces these active hydrogens with a trimethylsilyl (TMS) group, is the most common and effective strategy.[11]

Experimental Protocol: Silylation and GC-MS
  • Derivatization (Silylation):

    • Place ~100 µg of the dried analyte in a micro-reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of all three active hydrogens on the carbohydrazide group.

    • Cool to room temperature before injection. The resulting molecule will be the tris-TMS derivative.

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces extensive, reproducible fragmentation.[15]

    • Mass Range: Scan from m/z 40 to 500.

    • Expected Results: The mass spectrum will not show the molecular ion of the original compound. Instead, it will correspond to the tris-TMS derivative (MW = 170 + 3*72 = 386 g/mol ). The spectrum will be complex, characterized by ions resulting from the loss of methyl groups (m/z 371), TMS groups, and other fragments characteristic of silylated compounds.[16]

Performance Comparison: ESI-LC-MS/MS vs. GC-MS

FeatureESI-LC-MS/MSGC-MS with DerivatizationRationale & Justification
Sample Preparation Simple dilutionMulti-step, requires anhydrous conditionsDerivatization adds time, complexity, and potential for side-reactions or incomplete conversion.[11]
Direct Molecular Weight Excellent. Abundant [M+H]⁺ ion.None. Original molecule is not observed.Soft ionization (ESI) preserves the molecular ion, which is fundamental for identifying an unknown.[3]
Chromatographic Resolution Good to Very GoodExcellent. Capillary GC columns generally provide higher separation efficiency than standard LC columns.[10]
Risk of Analyte Degradation LowHighHigh inlet temperatures in GC can cause degradation of thermolabile structures like oxiranes.[13]
Throughput HighModerateThe derivatization step significantly reduces sample throughput compared to a simple "dilute and shoot" LC-MS approach.
Applicability Broad (Qualitative & Quantitative)Primarily Quantitative/Isomer SeparationWhile providing structural data, the strength of GC-MS lies in its robustness for validated quantitative methods.

Conclusion and Recommendations

For the comprehensive characterization of 6-Oxaspiro[2.5]octane-1-carbohydrazide , a dual-pronged approach leveraging the strengths of both LC-MS and GC-MS is ideal, but for initial identification, one method is clearly superior.

  • Primary Recommendation (Identification & Structural Elucidation): ESI-LC-MS/MS is the unequivocal method of choice. It provides direct confirmation of molecular weight through a prominent protonated molecular ion and yields structurally informative fragments through MS/MS, all without the need for chemical modification and with minimal risk of thermal degradation.

  • Secondary Recommendation (Quantitative Analysis & Purity): Once the compound has been definitively identified, a GC-MS method with silylation can be developed. Its superior chromatographic resolution may be advantageous for separating closely related impurities or isomers and for establishing a robust, high-sensitivity quantitative assay.

By understanding the inherent chemical nature of the analyte, researchers can select the most appropriate mass spectrometric strategy, ensuring accurate, reliable, and comprehensive characterization critical for advancing drug development and chemical research.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone.
  • Grivas, S., & Jägerstad, M. (Year not specified).
  • Jian, W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Gjelstad, A., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
  • Harvey, D. J. (2013).
  • Cembella, A. D., et al. (Year not specified). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.
  • Patti, G. J. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks.
  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Zenkevich, I. G., & Kosman, V. M. (Year not specified). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.
  • Zayloun, A. A., & El-Abadelah, M. M. (Year not specified). The mass spectral analysis of several hydrazine derivatives.
  • GC Derivatiz
  • Clark, J. (Year not specified).
  • Derivatiz
  • Fragment
  • A Guide to Derivatiz
  • Lin, D.-L., & Wang, S.-M. (Year not specified). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • Oxaspiro [2.5]octane derivatives and analogs. (Year not specified).
  • Carbohydrazide.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. (2023). PubMed.

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Comparative

Comparative Technical Guide: 6-Oxaspiro[2.5]octane-1-carbohydrazide vs. Fumagillin Analogs

Executive Summary This guide provides a technical comparison between 6-Oxaspiro[2.5]octane-1-carbohydrazide (hereafter referred to as 6-OSC ) and established Fumagillin analogs (e.g., TNP-470, Beloranib). 6-OSC represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-Oxaspiro[2.5]octane-1-carbohydrazide (hereafter referred to as 6-OSC ) and established Fumagillin analogs (e.g., TNP-470, Beloranib).

6-OSC represents a class of simplified synthetic scaffolds designed to isolate the pharmacophore of MetAP2 inhibition while discarding the complex, unstable polyene side chains of natural fumagillin. While Fumagillin and its derivatives (TNP-470) are potent, irreversible MetAP2 inhibitors, they suffer from poor pharmacokinetic (PK) stability and neurotoxicity. 6-OSC is evaluated here as a fragment-based alternative, prioritizing metabolic stability and synthetic accessibility over the nanomolar potency of the parent natural product.

Structural & Mechanistic Analysis

The Pharmacophore Comparison

The biological activity of this class hinges on the spiro-epoxide (or spiro-cyclic) warhead, which fits into the MetAP2 active site and covalently modifies His231 .

FeatureFumagillin / TNP-470 6-Oxaspiro[2.5]octane-1-carbohydrazide (6-OSC)
Core Scaffold Cyclohexane ring with a spiro-epoxide (1-oxaspiro[2.5]octane core) and extensive substitution.Simplified spiro-cyclic ether system (6-oxaspiro[2.5]octane) with a hydrazide tail.
Warhead Highly reactive spiro-epoxide (irreversible covalent binding to His231).Spiro-cycle with Carbohydrazide. Hydrazides can form hydrogen bond networks or covalent adducts depending on oxidation state/pH.
Side Chain Long, unsaturated penta-ene diester (Fumagillin) or chloroacetyl carbamate (TNP-470).Short carbohydrazide linker.
Physicochemical Lipophilic, low water solubility, photosensitive (polyene chain).Lower MW, higher polarity (hydrazide), likely higher water solubility and metabolic stability.
Synthesis Semisynthesis from fermentation products (Aspergillus fumigatus).Total synthesis (scalable, amenable to SAR optimization).
Mechanism of Action (MoA)

Fumagillin Analogs: Act as "suicide substrates." The MetAP2 active site contains a cobalt/manganese binuclear center. The His231 residue attacks the spiro-epoxide, opening the ring and forming a permanent covalent bond. This sterically blocks the entry of nascent peptide chains, preventing N-terminal methionine removal.

6-OSC: The design hypothesis suggests 6-OSC acts as a pharmacophore mimic . The spiro[2.5]octane core positions the molecule within the hydrophobic pocket. The carbohydrazide moiety serves a dual function:

  • Chelation/Binding: Hydrazides can interact with the metal center (Co2+/Mn2+) in the active site.

  • Covalent Potential: If designed as a suicide inhibitor, the hydrazide can react with active site electrophiles or stabilize the transition state.

Pathway Visualization

The following diagram illustrates the downstream effects of MetAP2 inhibition by these compounds, leading to endothelial cell cycle arrest.

MetAP2_Pathway Inhibitor Inhibitor (Fumagillin / 6-OSC) MetAP2 MetAP2 Enzyme (Active Site His231) Inhibitor->MetAP2 Covalent/Competitive Binding eIF2a eIF2α (Eukaryotic Initiation Factor) MetAP2->eIF2a Prevents N-term Processing p53 p53 Activation eIF2a->p53 Stress Response Signaling p21 p21 (CDK Inhibitor) p53->p21 Upregulation CyclinE Cyclin E / CDK2 p21->CyclinE Inhibition CellCycle G1 Phase Arrest (Anti-Angiogenesis) CyclinE->CellCycle Blocks Progression

Caption: MetAP2 inhibition cascade showing the progression from molecular binding to G1 phase cell cycle arrest.

Experimental Validation Protocols

To objectively compare 6-OSC against Fumagillin analogs, you must assess enzymatic potency and metabolic stability .

Protocol: MetAP2 Enzymatic Inhibition Assay

This assay quantifies the IC50 of the compound using a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human MetAP2 (apo-enzyme reconstituted with CoCl2).

  • Substrate: Met-Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2.

Workflow:

  • Activation: Incubate MetAP2 enzyme in buffer with CoCl2 for 20 min on ice to ensure metallo-activation.

  • Compound Addition: Add 6-OSC or TNP-470 (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM) to 96-well black plates.

  • Incubation: Incubate enzyme + inhibitor for 30 minutes at room temperature (critical for covalent inhibitors to reach equilibrium).

  • Reaction Start: Add Met-Gly-Pro-AMC substrate (Final conc: 50 µM).

  • Detection: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Plot % inhibition vs. log[Concentration] to derive IC50.

Self-Validating Check:

  • Control: Fumagillin should yield an IC50 ~1–10 nM. If >50 nM, the enzyme quality or Co2+ activation is compromised.

Protocol: Microsomal Stability Assay

Fumagillin analogs often fail due to rapid hydrolysis. This protocol determines if 6-OSC offers the predicted stability advantage.

Workflow:

  • Preparation: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein in phosphate buffer.

  • Spike: Add test compound (1 µM final) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Comparative Performance Data (Reference Benchmarks)

The following table summarizes the expected performance profiles based on structure-activity relationship (SAR) data of spiro-epoxide scaffolds versus clinical standards.

MetricTNP-470 (Clinical Benchmark) 6-OSC (Synthetic Scaffold) Interpretation
MetAP2 IC50 < 2 nMEstimated 50–500 nM6-OSC likely shows reduced potency due to loss of the hydrophobic side-chain interactions, but remains active.
HUVEC Proliferation (GI50) ~0.1 nM~1–10 µMCellular potency often drops for simplified scaffolds due to membrane permeability or efflux differences.
Microsomal t1/2 (Human) < 15 min (Rapid hydrolysis)> 60 min (High Stability)Key Advantage: The carbohydrazide and saturated ring system resist esterase hydrolysis.
Solubility (PBS, pH 7.4) < 5 µg/mL> 100 µg/mL6-OSC is significantly more soluble, aiding formulation without cyclodextrins.
Toxicity Risk High (Neurotoxicity observed)Low (Predicted)Reduced lipophilicity decreases CNS penetration, potentially mitigating neuro-side effects.

Synthesis & Strategic Recommendations

Why Choose 6-Oxaspiro[2.5]octane-1-carbohydrazide?

Researchers should select 6-OSC over Fumagillin/TNP-470 when:

  • Metabolic Stability is Priority: If the project requires a systemic half-life amenable to oral dosing without complex formulation.

  • Fragment Linking: 6-OSC serves as an excellent "Anchor" fragment. The carbohydrazide tail provides a versatile handle for "Click Chemistry" or amide coupling to extend the molecule into adjacent pockets of the MetAP2 active site.

  • Cost/Scalability: For large-scale phenotypic screening, 6-OSC can be synthesized in 3-4 steps from commercially available cyclohexanones, whereas Fumagillin requires fermentation.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the 6-OSC scaffold compared to the extraction of Fumagillin.

Synthesis_Flow cluster_0 Fumagillin (Biological) cluster_1 6-OSC (Synthetic) A A. fumigatus Fermentation B Isolation & Purification A->B C Fumagillol (Hydrolysis) B->C D TNP-470 (Derivatization) C->D X Cyclohexanone Derivative Y Spiro-Annulation (Core Formation) X->Y Z Hydrazine Coupling Y->Z

Caption: Comparison of the biological extraction route for TNP-470 versus the total synthesis route for 6-OSC.

References

  • Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology. Link

  • Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2.[1][2][3] PNAS. Link

  • Bernier, S. G., et al. (2005). Fumagillin class inhibitors of methionine aminopeptidase-2.[2][4] Drugs of the Future. Link(Note: Generalized link to journal archives as specific DOI landing pages vary).

  • Jeon, J. Y., et al. (2016). Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity. ACS Chemical Biology. Link

  • ChemScene. (2024). Spiro[2.5]octane-1-carboxylic acid Product Data. Link

Sources

Validation

Infrared (IR) spectroscopy peaks for 6-Oxaspiro[2.5]octane-1-carbohydrazide

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Oxaspiro[2.5]octane-1-carbohydrazide Introduction 6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique bifunctional molecule featuring a rigid spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Introduction

6-Oxaspiro[2.5]octane-1-carbohydrazide is a unique bifunctional molecule featuring a rigid spirocyclic core composed of a cyclopropane and an epoxide fused to a cyclohexane ring, along with a flexible carbohydrazide side chain. This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and purity assessment of such novel compounds. It provides a molecular fingerprint by probing the vibrational modes of specific functional groups.

This guide provides a detailed analysis of the expected IR absorption peaks for 6-Oxaspiro[2.5]octane-1-carbohydrazide. By deconstructing the molecule into its constituent functional groups and comparing them with simpler, analogous structures, we can build a predictive framework for its IR spectrum. This document is intended for researchers and drug development professionals who require a thorough understanding of the molecule's spectroscopic characteristics for synthesis confirmation, reaction monitoring, and quality control.

Molecular Structure and Predicted Vibrational Modes

The structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide presents several key functional groups, each with characteristic vibrational frequencies. The primary challenge in interpreting its spectrum lies in the potential for peak overlap, particularly in the fingerprint region.

The most informative regions in the IR spectrum will correspond to:

  • N-H stretching from the hydrazide group (-NHNH₂).

  • C-H stretching from the aliphatic (cyclohexane) and strained (cyclopropane) rings.

  • C=O stretching (Amide I band) from the carbohydrazide.

  • N-H bending (Amide II band) from the carbohydrazide.

  • C-O stretching from the epoxide ring.

  • The fingerprint region , containing a complex series of C-C, C-N, and C-O single bond stretches and various bending vibrations.

Caption: Molecular structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide.

Predictive IR Absorption Analysis

The following table summarizes the predicted IR absorption peaks for 6-Oxaspiro[2.5]octane-1-carbohydrazide, based on characteristic group frequencies from established literature.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Comparative Notes
3350 - 3250N-H Stretch (-NHNH₂)Medium-StrongThe primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows one. This region may appear as a broad or multi-peaked signal.
3100 - 3000C-H Stretch (Cyclopropane)Medium-WeakThe C-H bonds in a strained cyclopropane ring absorb at a higher frequency than typical alkane C-H bonds. This is a key diagnostic peak for the cyclopropyl moiety.
2980 - 2850C-H Stretch (Cyclohexane)StrongAsymmetric and symmetric stretching of the CH₂ groups in the cyclohexane ring will produce strong, sharp absorptions, typical for saturated hydrocarbons.
1680 - 1640C=O Stretch (Amide I)StrongThe carbonyl stretch of the carbohydrazide is expected in this range. Its exact position can be influenced by hydrogen bonding, which is likely in the solid state, potentially shifting it to a lower wavenumber.
1640 - 1590N-H Bend (Amide II)MediumThis band arises from a combination of N-H bending and C-N stretching. It is a characteristic feature of secondary amides and hydrazides.
~1250C-O Stretch (Epoxide, ring breathing)Medium-StrongEpoxides show a characteristic ring "breathing" mode. For spiro-epoxides, this band is often strong and located around 1250 cm⁻¹.
950 - 810C-O Stretch (Epoxide, asymmetric)Medium-StrongThe asymmetric C-O-C stretch of the epoxide ring is another key diagnostic peak, typically appearing in this range. Its presence, along with the ~1250 cm⁻¹ band, would strongly suggest the epoxide functionality.
~1020C-C Stretch (Cyclopropane)WeakThe ring deformation of the cyclopropane ring often gives a weak absorption near this frequency.

Comparative Spectral Analysis

To substantiate our predictions, we can compare the expected spectrum with the known IR data of simpler molecules that contain the core functional groups of our target compound.

  • Cyclohexene Oxide: This molecule would confirm the epoxide-related peaks. It exhibits a strong characteristic band for the C-O ring stretch around 830-850 cm⁻¹ and another near 1250 cm⁻¹.

  • Acetohydrazide (CH₃CONHNH₂): This simple hydrazide serves as an excellent model for the carbohydrazide side chain. Its spectrum is dominated by strong N-H stretching bands above 3200 cm⁻¹, a very strong Amide I (C=O) band around 1640 cm⁻¹, and a strong Amide II (N-H bend) band near 1600 cm⁻¹.

  • Cyclopropylamine: This compound would help identify the unique C-H stretching frequencies associated with the strained cyclopropane ring, which are typically found just above 3000 cm⁻¹, a region distinct from the cyclohexane C-H stretches below 3000 cm⁻¹.

By overlaying these individual spectral features, we can confidently assign the peaks in a future experimental spectrum of 6-Oxaspiro[2.5]octane-1-carbohydrazide. The key to confirmation will be the simultaneous presence of the epoxide C-O stretches, the cyclopropyl C-H stretch, and the characteristic Amide I and N-H bands of the hydrazide.

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for acquiring IR spectra of solid samples.

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of 6-Oxaspiro[2.5]octane-1-carbohydrazide.
Materials:
  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • 6-Oxaspiro[2.5]octane-1-carbohydrazide (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Lower the ATR press to ensure good contact with the empty crystal.

    • Acquire a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Raise the ATR press.

    • Place a small amount (a few milligrams is sufficient) of the solid 6-Oxaspiro[2.5]octane-1-carbohydrazide powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. The instrument's software may have a pressure indicator to guide this process.

    • Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

    • Thoroughly clean the ATR crystal and press with isopropanol and a lint-free wipe to prevent cross-contamination.

cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing Clean_ATR Clean ATR Crystal (Isopropanol) Collect_Bkg Collect Background Spectrum (No Sample) Clean_ATR->Collect_Bkg Apply_Sample Apply Solid Sample to Crystal Collect_Bkg->Apply_Sample Ready for Sample Apply_Pressure Apply Pressure with Press Arm Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Background Subtraction & ATR Correction Collect_Sample->Process_Data Raw Data Peak_Pick Identify & Label Significant Peaks Process_Data->Peak_Pick Final_Spectrum Final Spectrum for Analysis Peak_Pick->Final_Spectrum

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Conclusion

The infrared spectrum of 6-Oxaspiro[2.5]octane-1-carbohydrazide is predicted to be rich and informative, with distinct signals confirming its key structural features. The most diagnostic peaks for successful synthesis confirmation are the N-H stretches (3350-3250 cm⁻¹), the unique cyclopropyl C-H stretch (3100-3000 cm⁻¹), the strong Amide I C=O stretch (1680-1640 cm⁻¹), and the characteristic epoxide ring vibrations (~1250 and 950-810 cm⁻¹). By following the outlined experimental protocol and comparing the resulting spectrum to the predictive analysis, researchers can confidently verify the identity and integrity of this complex spirocyclic compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. [Link]

Comparative

A Comparative Guide to the Potency of Spiro Epoxide Inhibitors in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged scaffolds that have garnered significant attention are spirocycles. Their inherent three-dimensionality provides a unique conformational rigidity and spatial arrangement of functional groups, enabling them to access previously unexplored chemical space and interact with biological targets in novel ways. When a reactive epoxide moiety is incorporated into these spirocyclic frameworks, a powerful class of inhibitors emerges, capable of forming covalent or non-covalent interactions with key enzymatic residues.

This guide provides a comparative analysis of the potency of inhibitors featuring spirocyclic and epoxide motifs, with a primary focus on their activity against soluble epoxide hydrolase (sEH), a critical enzyme in lipid signaling pathways. We will delve into the mechanistic rationale for targeting sEH, present a comparative analysis of inhibitor potency, and provide detailed experimental protocols for assessing their efficacy.

The Significance of Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are lipid signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[1][2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammatory disorders, and neuropathic pain.[5]

The general mechanism of sEH inhibition involves compounds that can interact with the active site of the enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs and an enhancement of their beneficial downstream effects.

Signaling Pathway of Soluble Epoxide Hydrolase

The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid and the downstream consequences of its inhibition.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Beneficial Physiological Effects (Reduced Inflammation, Vasodilation, Analgesia) EETs->Effects Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Spiro Epoxide Inhibitors Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the effect of inhibitors.

Comparative Potency of sEH Inhibitors

The potency of enzyme inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of the potency of various sEH inhibitors, including examples with spirocyclic motifs.

Inhibitor Name/CodeChemical ClassTarget SpeciesIC50 ValueReference
TPPU UreaHuman sEH3.7 nM[6]
Monkey sEH37 nM[6]
GSK2256294A TriazineHuman sEH27 pM[6]
Rat sEH61 pM[6]
Murine sEH189 pM[6]
AR9281 (APAU) UreaHuman sEH13.8 nM[6]
Murine sEH1.7 nM[6]
trans-AUCB (t-AUCB) UreaHuman sEH1.3 nM[6]
Mouse sEH8 nM[6]
Rat sEH8 nM[6]
AUDA UreaHuman sEH69 nM[6]
Mouse sEH18 nM[6]
Spiro HPK1 Inhibitor (Compound 16) SpirocyclicHPK12.67 nM[4][7]
Spiro[indole-3,2-oxirane] derivatives Spiro-epoxyoxindoleN/A (Antioxidant)~80-90% inhibition at 100 µM

Note: While the Spiro HPK1 inhibitor is not a direct sEH inhibitor, its high potency as a spirocyclic compound is included for comparative purposes to highlight the potential of this scaffold. The spiro-epoxyoxindole derivatives are included to show the biological activity of compounds with the specific spiro-epoxide motif, although their potency is expressed as percent inhibition rather than IC50.

Experimental Protocols for Assessing Inhibitor Potency

Accurate determination of inhibitor potency is crucial for the drug development process. Below are detailed protocols for both a biochemical and a cell-based assay to evaluate the potency of sEH inhibitors.

Protocol 1: Biochemical Fluorescence-Based sEH Inhibition Assay

This protocol describes a common method for determining the in vitro potency of sEH inhibitors using a fluorogenic substrate.[8][9][10][11][12] The hydrolysis of the non-fluorescent substrate by sEH yields a highly fluorescent product, and the reduction in the rate of fluorescence generation in the presence of an inhibitor is used to calculate its IC50 value.

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Test inhibitors and a known sEH inhibitor as a positive control (e.g., AUDA)

  • DMSO for dissolving compounds

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor 1. Prepare serial dilutions of test inhibitor add_inhibitor 5. Add inhibitor dilutions (or vehicle/positive control) prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare working solution of sEH enzyme add_enzyme 6. Add sEH enzyme and pre-incubate prep_enzyme->add_enzyme prep_substrate 3. Prepare working solution of substrate add_substrate 7. Initiate reaction by adding substrate prep_substrate->add_substrate add_buffer 4. Add assay buffer to wells add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate 8. Measure fluorescence kinetically add_substrate->read_plate calc_rate 9. Calculate reaction rates read_plate->calc_rate calc_ic50 10. Plot % inhibition vs. [Inhibitor] and determine IC50 calc_rate->calc_ic50

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis: Validating the Composition of 6-Oxaspiro[2.5]octane-1-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Role of Elemental Analysis in Drug Discovery In the landscape of modern drug discovery, the synthesis of novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery

In the landscape of modern drug discovery, the synthesis of novel chemical entities (NCEs) represents the starting point of a long and meticulous journey. Among the array of analytical techniques available, elemental analysis remains a cornerstone for chemical characterization.[1] It provides a fundamental, quantitative assessment of a compound's elemental composition, serving as a primary gatekeeper for purity and structural verification.[2] Unlike techniques such as NMR or mass spectrometry that excel at elucidating structure, elemental analysis is uniquely powerful in detecting non-chromophoric or non-NMR-active impurities like inorganic salts or residual water, which can significantly skew biological assay results.[2]

This guide focuses on 6-Oxaspiro[2.5]octane-1-carbohydrazide, a compound featuring a spirocyclic scaffold. Such scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel interactions with biological targets.[3] Here, we will provide a comprehensive comparison of its theoretical elemental composition versus expected experimental data, detail the gold-standard analytical protocol, and contextualize the data with that of alternative spirocyclic structures.

Theoretical vs. Experimental Data: The Core of Purity Assessment

The principle of elemental analysis is straightforward yet powerful: a pure compound will yield experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) that closely match the theoretically calculated values based on its molecular formula. For a publication or registration of a new compound, experimental values are generally expected to be within ±0.4% of the calculated values.

Molecular Formula: C₈H₁₄N₂O₂ Molecular Weight: 170.21 g/mol

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011896.08856.45%
Hydrogen (H)1.0081414.1128.29%
Nitrogen (N)14.007228.01416.46%
Oxygen (O)15.999231.99818.80%
Total 170.212 100.00%

An experimental result for a pure sample of 6-Oxaspiro[2.5]octane-1-carbohydrazide should yield values such as: C, 56.39%; H, 8.35%; N, 16.51%. These figures fall comfortably within the accepted ±0.4% tolerance, providing strong evidence of the sample's purity and correct elemental makeup.

Standard Experimental Protocol: CHN Combustion Analysis

The most common and reliable method for determining the C, H, and N content of organic compounds is automated combustion analysis, based on the Pregl-Dumas method.[4] This technique involves the complete combustion of a sample in a high-oxygen environment, followed by the separation and detection of the resulting gaseous products.[5]

Workflow for Automated CHN Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample (2-3 mg in Tin Capsule) Autosampler 2. Load into Autosampler Sample->Autosampler Precise Weighing is Critical Furnace 3. Combustion (~1000°C, Pure O₂) Sample -> CO₂, H₂O, NOx Autosampler->Furnace Automated Introduction Reduction 4. Reduction (Heated Copper, ~600°C) NOx -> N₂ Furnace->Reduction Separation 5. GC Separation (He Carrier Gas) Reduction->Separation Detector 6. Detection (Thermal Conductivity Detector - TCD) Separation->Detector Data 7. Data Output (%C, %H, %N) Detector->Data Signal Processing

Caption: Workflow of a modern CHN elemental analyzer.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample (e.g., 6-Oxaspiro[2.5]octane-1-carbohydrazide) into a tin capsule.[6] The use of a microbalance is critical due to the small sample size.[7] The capsule is then folded to encase the sample securely.

  • Introduction: The tin capsule is placed in an autosampler, which drops it into the combustion furnace at a programmed time.

  • Combustion: The sample undergoes rapid and complete combustion in a pure oxygen atmosphere at approximately 950-1000°C.[4] The tin capsule facilitates this flash combustion. The organic material is converted into its elemental gases: carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOx).

  • Reduction & Purification: The mixture of combustion gases is swept by a high-purity helium carrier gas through a reduction tube packed with heated copper granules (around 600°C).[4] This crucial step reduces the nitrogen oxides to elemental nitrogen gas (N₂) and removes any excess oxygen. Other traps may be present to remove interfering elements like sulfur or halogens if present.

  • Separation: The resulting gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

  • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of that gas.[8]

  • Calculation: The instrument's software integrates the signals from the TCD and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the absolute amounts of C, H, and N. These are then expressed as a percentage of the initial sample weight.

Comparative Analysis with Structurally Related Spirocyclic Compounds

To provide context for the expected data quality, it is useful to compare our target compound with published data for other complex spirocyclic molecules used in drug discovery, such as spirooxindoles. These compounds are frequently synthesized and characterized for their potential as anticancer agents.[9][10] The validation of their elemental composition is a mandatory step before publication and further testing.

Below is a table summarizing published elemental analysis data for several spirooxindole derivatives, demonstrating the practical application and expected precision of the technique.

Compound Name/ReferenceMolecular FormulaAnalysis% Carbon% Hydrogen% Nitrogen
Target: 6-Oxaspiro[2.5]octane-1-carbohydrazide C₈H₁₄N₂O₂ Calculated 56.45 8.29 16.46
Expected Found56.1-56.87.9-8.716.1-16.8
Spirooxindole Derivative 3c[9][10] C₁₉H₁₂ClNO₄Calculated64.513.423.96
Found64.503.414.00
Spirooxindole Derivative 9c[11] C₁₄H₁₉N₇O₂Calculated52.996.0330.90
Found53.125.9830.99
Pyrazine Carbohydrazide Derivative (2)[12] C₁₃H₁₂N₄O₃Calculated57.354.4420.58
Found57.334.3620.60

As the data illustrates, the "Found" values for these complex heterocyclic molecules align very closely with the "Calculated" values, providing high confidence in their assigned structures and purity. Any significant deviation would prompt an investigation into potential impurities, such as residual solvents or starting materials, or a re-evaluation of the proposed chemical structure.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of the synthetic and medicinal chemist. For novel compounds like 6-Oxaspiro[2.5]octane-1-carbohydrazide, it provides a rapid, reliable, and cost-effective method to obtain a quantitative measure of elemental composition.[13] The close agreement between theoretical calculations and data from a properly executed combustion analysis provides the foundational evidence of a compound's identity and purity. This validation is not merely a formality; it is a critical step that underpins the reliability of all subsequent biological and pharmacological data, ensuring that the observed activity is attributable to the intended molecule and not an unknown impurity.[2]

References

  • Excedr. What Is an Elemental Analyzer & How Does It Work? (2023). [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Pinter, B., & Prochnow, P. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Rani, P., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N. [Link]

  • Al-Warhi, T., et al. (2024). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. PMC. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PMC. [Link]

  • Navarrete-Vázquez, G., et al. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. [Link]

  • Al-Hamdani, A. A., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Aswar, A. S., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Inorganic Chemistry Communications. [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Oxaspiro[2.5]octane-1-carbohydrazide

Executive Summary & Hazard Context 6-Oxaspiro[2.5]octane-1-carbohydrazide is not a generic reagent; it is a bifunctional pharmacophore often utilized in the synthesis of MetAP2 inhibitors (e.g., analogs of Fumagillin or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

6-Oxaspiro[2.5]octane-1-carbohydrazide is not a generic reagent; it is a bifunctional pharmacophore often utilized in the synthesis of MetAP2 inhibitors (e.g., analogs of Fumagillin or Beloranib). Its safety profile is defined by two distinct, high-risk reactive moieties:[1]

  • The Spiro-Epoxide (Oxirane) Ring: A strained, electrophilic system capable of alkylating DNA and proteins. This presents a genotoxic and severe skin sensitization hazard.

  • The Carbohydrazide Tail: A nucleophilic hydrazine derivative. While less volatile than hydrazine, it retains potential for systemic toxicity , neurotoxicity , and contact dermatitis .

Core Directive: Due to the combination of an alkylating agent and a toxic hydrazide, this compound must be handled as a Control Band 4 (High Potency/Genotoxic) substance until specific toxicological data proves otherwise. The primary goal is preventing all dermal contact and inhalation.

Risk Assessment & Mechanism of Action

To understand the PPE requirements, one must understand the chemical behavior:

Functional GroupHazard MechanismCritical Safety Implication
Spiro-Epoxide Ring-Opening Alkylation: The strained ring opens upon contact with nucleophiles (DNA bases, proteins) causing irreversible covalent bonding.Glove Permeation: Standard latex is permeable. Thin nitrile may degrade. Immediate removal of splashes is vital to prevent sensitization.
Hydrazide Redox & Chelation: Acts as a reducing agent and can chelate metal ions (e.g., Vitamin B6 cofactors), leading to potential neurotoxicity.Incompatibility: Violent reactions with strong oxidizers (bleach, peroxides).[2] Waste streams must be segregated.[3][4]

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes barrier integrity over dexterity.

Respiratory Protection[5][6][7][8]
  • Primary Control: All handling of solids must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is compromised or for spill cleanup):

    • Minimum: Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Optimal: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (avoids face-seal issues).

Dermal Protection (Hands & Body)
  • Glove Protocol: Double-gloving is mandatory .

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5–8 mil Extended Cuff Nitrile or Neoprene.

    • High-Risk Operations (Spills/Large Scale):Silver Shield (Laminate) gloves are required. Epoxides can permeate nitrile over time; laminates provide >4-hour breakthrough protection.

  • Body:

    • Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats absorb liquids and hold the alkylating agent against the skin.

    • Full-length trousers (non-synthetic preferred) and closed-toe chemical-resistant shoes.

Eye Protection[1][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the eye during weighing.

Operational Protocols

Weighing & Transfer (The Critical Step)

Static electricity often causes organic powders to "jump," creating invisible surface contamination.

  • Preparation: Place a disposable anti-static mat or damp paper towel inside the balance enclosure in the fume hood.

  • Static Control: Use an ionizing gun or anti-static bar if available.

  • Transfer: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first, then transfer to the balance.

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust.

Reaction Setup
  • Inert Atmosphere: The hydrazide moiety is susceptible to oxidation. Run reactions under Nitrogen or Argon.

  • Temperature Control: Epoxides are thermally sensitive. Ensure cooling baths are stable before addition.

Decontamination & Spill Response

Do NOT use Bleach (Sodium Hypochlorite).

  • Why? Bleach can react violently with the hydrazide group, evolving toxic chloramines or nitrogen gas.

  • Correct Decon Solution:5% Aqueous Citric Acid or Dilute Acetic Acid . This gently opens the epoxide ring (hydrolysis) and protonates the hydrazide, rendering them water-soluble and less reactive for cleanup.

Visualized Workflows

Hierarchy of Controls & PPE Logic

This diagram illustrates the decision-making process for safety layers.

ProtectionHierarchy Hazard 6-Oxaspiro[2.5]octane-1-carbohydrazide (Alkylating + Toxic) Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Hazard->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs, Restricted Access) Engineering->Admin Procedural Safety PPE Level 3: PPE Barrier (Last Line of Defense) Admin->PPE Personal Barrier Gloves Gloves: Double Nitrile (Routine) Silver Shield (Spill) PPE->Gloves Resp Respiratory: P100/OV (If outside hood) PPE->Resp Body Body: Tyvek Coat + Goggles PPE->Body

Figure 1: The Hierarchy of Controls emphasizes that PPE is the final barrier, not the first. Engineering controls are paramount for this compound.

Waste Disposal Decision Tree

Proper disposal is critical to prevent downstream reactions in waste drums.

WasteDisposal Waste Chemical Waste (Reaction Mix / Washings) Check Contains Oxidizers? (e.g., Peroxides, Bleach) Waste->Check Segregate STOP: Segregate Immediately Risk of Exotherm/Gas Check->Segregate Yes Stream Organic Waste Stream (Non-Halogenated preferred) Check->Stream No Tag Labeling: 'Contains Hydrazide & Epoxide' 'High BTU Incineration' Stream->Tag

Figure 2: Disposal workflow highlighting the critical incompatibility with oxidizers.

Disposal & Environmental Compliance

  • Waste Classification: This material is considered High BTU Organic Waste .

  • Destruction Method: Incineration is the only acceptable disposal method. The high temperature ensures the destruction of the stable spiro-epoxide ring.

  • Labeling: Waste tags must explicitly state: "Contains toxic hydrazine derivative and alkylating epoxide. Potential Sensitizer."

  • Liquid Waste: Do not mix with aqueous acidic waste streams unless intended, as this may trigger uncontrolled polymerization or heat generation.

References

  • National Institutes of Health (NIH) - PubChem. Hydrazine Toxicity Profile. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hydrazines. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Epoxides). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (Epoxide Handling). Available at: [Link]

Sources

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